Hexadecatetraenoic acid-d5
Beschreibung
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Eigenschaften
Molekularformel |
C16H24O2 |
|---|---|
Molekulargewicht |
253.39 g/mol |
IUPAC-Name |
(4Z,7Z,10Z,13Z)-15,15,16,16,16-pentadeuteriohexadeca-4,7,10,13-tetraenoic acid |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-,13-12-/i1D3,2D2 |
InChI-Schlüssel |
IVTCJQZAGWTMBZ-NVFTVBRCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hexadecatetraenoic Acid-d5
This guide provides a comprehensive overview of Hexadecatetraenoic acid-d5, a deuterated polyunsaturated fatty acid. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard for quantitative analysis. This document details its precise molecular mass, outlines a typical experimental protocol for its use, and touches upon the biological significance of its non-deuterated analogue.
Core Quantitative Data
The fundamental physicochemical properties of this compound and its non-deuterated counterpart are summarized below. The exact mass is calculated from the sum of the masses of their constituent isotopes.
| Property | This compound | Hexadecatetraenoic acid |
| Molecular Formula | C₁₆H₁₉D₅O₂[1] | C₁₆H₂₄O₂[2][3][4] |
| Exact Mass (Da) | 253.2091 | 248.1776 |
| Formula Weight | 253.4[1] | 248.36[2] |
Calculation of Exact Mass
The exact mass of a molecule is determined by the sum of the exact masses of its constituent isotopes. The following table details the calculation for this compound (C₁₆H₁₉D₅O₂).
| Element | Isotope | Quantity | Exact Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 16 | 12.000000[5][6][7] | 192.000000 |
| Hydrogen | ¹H | 19 | 1.007825[8][9] | 19.148675 |
| Deuterium | ²H (D) | 5 | 2.014102[8] | 10.070510 |
| Oxygen | ¹⁶O | 2 | 15.994915[8][10][11][12] | 31.989830 |
| Total Exact Mass | 253.209115 |
Experimental Protocols: Quantification of Hexadecatetraenoic Acid Using a Deuterated Internal Standard
This compound is primarily utilized as an internal standard for the accurate quantification of its non-deuterated form in biological samples via mass spectrometry.[1] The following protocol outlines a general workflow for this application using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Homogenization : Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.
-
Internal Standard Spiking : Add a known amount of this compound to the homogenate.
-
Lipid Extraction : Perform a total lipid extraction using a solvent system such as chloroform:methanol.
-
Saponification : Hydrolyze the lipid extract with a methanolic potassium hydroxide (B78521) solution to release free fatty acids.
-
Acidification and Extraction : Neutralize the solution and extract the free fatty acids with a non-polar solvent like hexane.
-
Derivatization : To enhance chromatographic separation and ionization efficiency, derivatize the fatty acids. A common agent for this is 2-picolylamine.
LC-MS/MS Analysis
-
Chromatography : Employ a reverse-phase C18 column for the separation of the derivatized fatty acids.
-
Mobile Phase : Use a gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometry : Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (Hexadecatetraenoic acid) and the internal standard (this compound).
Quantification
The concentration of endogenous Hexadecatetraenoic acid is calculated based on the peak area ratio of the analyte to the internal standard, in conjunction with a calibration curve generated from standards of known concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of fatty acids using a deuterated internal standard.
Signaling Pathway Context
While the direct signaling pathways of Hexadecatetraenoic acid are not extensively characterized, as a polyunsaturated fatty acid (PUFA), it is expected to be a precursor in metabolic pathways that produce signaling molecules. PUFAs are known to be metabolized into various bioactive lipids that play roles in inflammation and other physiological processes. The diagram below illustrates a generalized pathway for the conversion of PUFAs into such molecules.
Biological Significance of Hexadecatetraenoic Acid
(4Z,7Z,10Z,13Z)-Hexadecatetraenoic acid is a polyunsaturated fatty acid found in various marine algae.[2] As a PUFA, it can influence the fluidity of cell membranes, which in turn can affect the activity of membrane-bound receptors and signal transduction pathways.[2] Furthermore, it may modulate the expression of genes involved in inflammatory responses.[2] Studies have shown that diets rich in PUFAs can impact metabolic pathways and have various effects on cardiac health.[13] The metabolism of PUFAs involves a series of desaturation and elongation reactions.[14][15] Specifically, Hexadecatrienoic acid (a related compound) is known to be metabolized by the lipoxygenase pathway in plants.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid | C16H24O2 | CID 5312433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Carbon-12 - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 9. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 10. Oxygen-16 - Wikipedia [en.wikipedia.org]
- 11. Oxygen-16 [dl1.en-us.nina.az]
- 12. Oxygen-16 - isotopic data and properties [chemlin.org]
- 13. Diets rich in saturated and polyunsaturated fatty acids: metabolic shifting and cardiac health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid Metabolism: Polyunsaturated Fatty Acids | Basicmedical Key [basicmedicalkey.com]
- 15. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Hexadecatetraenoic Acid Isomers: A Technical Guide
Abstract
Hexadecatetraenoic acid (HDTA) isomers, particularly the C16 polyunsaturated fatty acids (PUFAs), are found across a diverse range of organisms, from marine microalgae and bacteria to terrestrial plants. These molecules play crucial roles in biological systems, acting as structural components of membranes, precursors to signaling molecules, and participants in ecological interactions. This technical guide provides a comprehensive overview of the natural occurrence of HDTA isomers, detailing their distribution, biosynthesis, and the analytical methods used for their study. It is intended for researchers, scientists, and drug development professionals interested in the biological significance and potential applications of these fascinating lipids.
Introduction
Hexadecatetraenoic acid (HDTA) refers to a group of polyunsaturated fatty acids with a 16-carbon backbone and four double bonds. The position and stereochemistry of these double bonds give rise to various isomers with distinct biological properties. Among these, the omega-3 fatty acid, all-cis-4,7,10,13-hexadecatetraenoic acid (16:4n-3), and the omega-3 fatty acid, 7,10,13-hexadecatrienoic acid (16:3n-3), a closely related C16 PUFA, have garnered significant scientific attention.
The presence of these fatty acids in the marine food web is of particular importance, as they are synthesized by primary producers like phytoplankton and subsequently transferred to higher trophic levels.[1][2] In terrestrial ecosystems, certain plants synthesize C16 PUFAs as integral components of their photosynthetic membranes.[3][4] This guide will delve into the quantitative distribution of these isomers, the intricate pathways of their biosynthesis, and the detailed experimental protocols required for their accurate analysis.
Quantitative Distribution of Hexadecatetraenoic Acid Isomers
The abundance of hexadecatetraenoic acid isomers varies significantly among different organisms and is influenced by environmental factors. Marine microalgae are a primary source of these fatty acids.[5] Green algae (Chlorophyta) and certain dinoflagellates are known to produce notable quantities of 16:4(n-3).[6][7] In terrestrial plants, 7,10,13-hexadecatrienoic acid (16:3) is a characteristic fatty acid found in the galactolipids of so-called "16:3 plants" like Arabidopsis thaliana.[3][8] The following table summarizes the quantitative data on the occurrence of these isomers in various natural sources.
| Organism/Group | Species/Tissue | Isomer | Concentration (% of Total Fatty Acids) | Reference(s) |
| Marine Algae | ||||
| Green Algae (Chlorophyta) | Ulva fasciata, Ulva linza, Ulva lactuca | (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid | Not specified, but reported as present | [9] |
| Ulva armoricana | 16:4n-3 | Essential PUFA, but % not specified | [7] | |
| Enteromorpha prolifera | 16:4n-3 | 5.96% | [10] | |
| Dinoflagellates | Karenia mikimotoi | 16:4(n-3) | Found in MGDG and DGDG, but % not specified | [6] |
| Diatoms | General | 16:PUFA | High proportions | [11] |
| Marine Invertebrates | ||||
| Krill | Euphausia pacifica | C16 n-3 PUFAs | Present | [10] |
| Zooplankton | Daphnia galeata | (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid | Found in phospholipids, 2.1–3.5 mg/g dry weight | [9][12] |
| Terrestrial Plants | ||||
| Angiosperms (110 species surveyed) | Leaves | 7,10,13-hexadecatrienoic acid (16:3ω3) | 2-20% in 37 species, trace-1% in 36 species | [3] |
| Arabidopsis thaliana | Leaves | 7,10,13-hexadecatrienoic acid (16:3) | Appreciable amounts in monogalactosyl diacylglycerols | [3][13] |
| Rape (Brassica napus L.) | Leaves | 7,10,13-hexadecatrienoic acid (16:3ω3) | First isolated from this source | [3] |
Biosynthesis and Signaling Pathways
The biosynthesis of hexadecatetraenoic acid isomers and their subsequent roles in signaling are complex and vary between different biological kingdoms. In plants, the synthesis of the related 16:3 fatty acid is tightly linked to galactolipid metabolism in the chloroplasts. In contrast, marine algae utilize different strategies, including pathways involving polyketide synthases. Once produced, these fatty acids can act as signaling molecules, as exemplified by the activation of the GPR120 receptor by 16:4(n-3).
Biosynthesis of 7,10,13-Hexadecatrienoic Acid in Plants
In "16:3 plants," the synthesis of 7,10,13-hexadecatrienoic acid is a hallmark of the "prokaryotic pathway" of galactolipid synthesis, which occurs within the chloroplasts.[3][4] This pathway is distinct from the "eukaryotic pathway" that involves the endoplasmic reticulum.
Lipoxygenase Pathway and Hexadecanoid Signaling in Plants
7,10,13-Hexadecatrienoic acid (16:3) can be metabolized by the lipoxygenase (LOX) pathway to produce oxylipins, which are potent signaling molecules involved in plant defense responses.[14][15] A key product is dinor-12-oxo-phytodienoic acid (dn-OPDA), a C16 analog of the well-known phytohormone precursor, 12-oxo-phytodienoic acid (OPDA).[16][17]
Biosynthesis in Marine Algae
The biosynthesis of long-chain polyunsaturated fatty acids, including hexadecatetraenoic acid isomers, in marine algae can occur through two main pathways: the conventional aerobic pathway involving fatty acid desaturases and elongases, and an anaerobic polyketide synthase (PKS) pathway.[10][12][18] The PKS pathway is particularly prominent in dinoflagellates for the production of various polyketides, including some PUFAs.[19][20]
GPR120 Signaling Pathway
The (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid isomer has been identified as a ligand for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[5][21] Activation of this receptor, particularly on macrophages, can trigger a signaling cascade that has implications for inflammation and has been shown to induce resistance to certain chemotherapeutics in preclinical models.[14]
Experimental Protocols
The accurate identification and quantification of hexadecatetraenoic acid isomers require a multi-step analytical approach. The following sections outline the key experimental procedures.
Lipid Extraction
A modified Folch method is commonly employed for the total lipid extraction from biological samples.[3][16]
-
Homogenization: Homogenize the wet or lyophilized sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.
-
Collection: Carefully collect the lower lipid-containing phase.
-
Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Fractionation of Lipid Classes (Optional)
Solid-phase extraction (SPE) can be used to separate the total lipid extract into different classes (e.g., neutral lipids, free fatty acids, phospholipids).[22][23] This is particularly useful for determining the distribution of HDTA isomers within different lipid pools. Aminopropyl-bonded silica (B1680970) columns are commonly used for this purpose.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.
-
Reaction: Add a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl to the lipid extract.[3][16]
-
Heating: Heat the mixture at a controlled temperature (e.g., 100°C for 1 hour) to facilitate the reaction.
-
Extraction: After cooling, add water and a nonpolar solvent like hexane (B92381) or heptane (B126788) to extract the FAMEs.
-
Collection: The upper organic layer containing the FAMEs is collected for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of FAMEs.[3][16][24]
-
Injection: Inject the FAMEs sample into the GC.
-
Separation: Use a polar capillary column (e.g., a wax-type column) to separate the FAMEs based on their boiling points and polarity.
-
Detection and Identification: The separated FAMEs are detected by a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparison to reference spectra in libraries.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Reversed-phase HPLC can be used for the separation of fatty acid isomers, including positional and geometric isomers, often without the need for derivatization.[8][25] The use of silver ion (Ag+)-HPLC can further enhance the separation of unsaturated fatty acids based on the number and position of their double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for the structural elucidation of fatty acids, including the determination of the precise positions and configurations (cis/trans) of the double bonds.[11][26]
Conclusion
Hexadecatetraenoic acid isomers are a diverse and biologically significant class of polyunsaturated fatty acids. Their widespread occurrence in marine and terrestrial ecosystems underscores their fundamental roles in membrane structure, cellular signaling, and ecological interactions. The continued investigation into their biosynthesis and biological activities, facilitated by advanced analytical techniques, holds promise for the discovery of novel bioactive compounds with potential applications in nutrition, pharmacology, and biotechnology. This guide provides a foundational understanding of the natural occurrence and analysis of these important molecules, serving as a resource for researchers in the field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ijast.thebrpi.org [ijast.thebrpi.org]
- 6. mun.ca [mun.ca]
- 7. researchgate.net [researchgate.net]
- 8. syntheselabor.de [syntheselabor.de]
- 9. LIPID MAPS [lipidmaps.org]
- 10. Production of polyunsaturated fatty acids by polyketide synthases in both prokaryotes and eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Identification of Polyunsaturated Fatty Acids Synthesis Pathways in the Toxic Dinophyte Alexandrium minutum Using 13C-Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 14. static.igem.org [static.igem.org]
- 15. academic.oup.com [academic.oup.com]
- 16. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 18. Investigating A Multi-Domain Polyketide Synthase in Amphidinium carterae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.aston.ac.uk [publications.aston.ac.uk]
- 22. Solid-phase extraction (SPE) and liquid chromatography-mas spectrometry (LC-MS) for the determination of free fatty acids in shellfish - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 23. tandfonline.com [tandfonline.com]
- 24. justagriculture.in [justagriculture.in]
- 25. Levels of Arabidopsis thaliana Leaf Phosphatidic Acids, Phosphatidylserines, and Most Trienoate-Containing Polar Lipid Molecular Species Increase during the Dark Period of the Diurnal Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Establishing carbon–carbon double bond position and configuration in unsaturated fatty acids by gas-phase infrared spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06487A [pubs.rsc.org]
Biological significance of hexadecatetraenoic acid pathways
An In-depth Technical Guide to the Biological Significance of Hexadecatetraenoic Acid Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecatetraenoic acid (HDTA) represents a class of polyunsaturated fatty acids (PUFAs) with a 16-carbon backbone and four double bonds. Predominantly found in marine algae and certain plants, these molecules are gaining attention for their diverse and significant biological activities.[1] As intermediates in the biosynthesis of longer-chain fatty acids like docosahexaenoic acid (DHA) and as precursors to potent signaling molecules, HDTA pathways are integral to cellular function and homeostasis.[1] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling functions of HDTA. It details the enzymatic pathways, summarizes key quantitative data, and provides detailed experimental protocols for the study of these fascinating molecules.
Introduction to Hexadecatetraenoic Acid (HDTA)
Hexadecatetraenoic acid (C16:4) is a polyunsaturated fatty acid (PUFA) that exists in several isomeric forms, with the position of the four double bonds defining its specific nomenclature and biological role. One of the most studied isomers is (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid, an omega-3/omega-6 fatty acid.[1] HDTAs are not as common in the human diet as other PUFAs but are abundant in various marine algae species.[1] Their biological significance stems from their incorporation into cellular membranes, their role as metabolic intermediates, and their conversion into bioactive derivatives.[1] As PUFAs, they can influence cell membrane fluidity, modulate the activity of membrane-bound receptors and enzymes, and affect signal transduction and gene expression.[1]
Biosynthesis and Occurrence of HDTA
The presence and biosynthesis of C16 PUFAs, including the precursor 7,10,13-hexadecatrienoic acid (16:3), are particularly well-characterized in plants, where two major pathways of glycerolipid synthesis exist.[2]
-
The Prokaryotic Pathway: Occurring in the chloroplasts, this pathway produces diacylglycerols with a C16 fatty acid at the sn-2 position. Through subsequent desaturation steps, this leads to the formation of galactolipids containing 16:3.[2] Plants that utilize this pathway, such as Arabidopsis and spinach, are often referred to as "16:3 plants".[2][3]
-
The Eukaryotic Pathway: In this pathway, lipids are synthesized in the endoplasmic reticulum and imported into the chloroplast. These lipids primarily contain C18 fatty acids at the sn-2 position, and therefore plants relying solely on this pathway ("18:3 plants") lack significant amounts of 16:3.[2]
HDTA is prominently found in marine algae, where it contributes to the structure of plastid lipids like monogalactosyldiacylglycerol (B12364196) (MGDG).[1] It has also been identified in human plasma, suggesting a potential role as a biomarker for dietary PUFA intake or endogenous metabolism.[1]
Biological Significance and Key Pathways
The functional roles of HDTA are diverse, spanning from structural effects on membranes to the generation of potent signaling molecules.
The Hexadecanoid Pathway in Plants
In "16:3 plants," hexadecatrienoic acid is a key substrate for the lipoxygenase (LOX) pathway, leading to the production of a class of oxylipins known as hexadecanoids.[4][5] This pathway is analogous to the octadecanoid pathway that produces jasmonic acid from linolenic acid (18:3).
The key steps are:
-
Oxygenation by Lipoxygenase (LOX): Different plant LOX enzymes exhibit specificity for 16:3, producing various hydroperoxy derivatives.[4] For instance, recombinant maize 9-LOX specifically converts 16:3 into (7S)-hydroperoxide, while soybean lipoxygenase 1 primarily produces (11S)-hydroperoxide.[4][5]
-
Conversion to Allene (B1206475) Oxide: The hydroperoxides are substrates for allene oxide synthase.
-
Cyclization: The resulting unstable allene oxide is then cyclized by allene oxide cyclase to form dinor-12-oxo-phytodienoic acid (dn-oxo-PDA), a precursor to jasmonic acid-like signaling molecules.[2]
These fatty acid-derived signals are crucial for plant defense responses against pests and pathogens.[6]
Pathways and Effects in Animals and Humans
In animal systems, HDTA and its derivatives are involved in lipid metabolism, inflammation, and cellular signaling.
-
Lipid Metabolism: A study involving mice fed a diet containing 10% 6,9,12,15-HDTA ethyl ester for four weeks demonstrated a significant reduction in plasma triacylglycerol content.[7][8] This suggests a role for this specific isomer in regulating lipid homeostasis. The study also found that the dietary HDTA was metabolized, with its elongated product, C18:4n-1, being detected in the plasma, liver, and adipose tissue.[7][8]
-
Inflammation and Signaling: As a PUFA, HDTA is a precursor to metabolites that can modulate inflammatory responses.[1] While less studied than arachidonic acid or EPA, its derivatives can interact with key signaling pathways. For example, ethyl ester derivatives of C16:4 have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an important enzyme in metabolic regulation.[1]
-
Role in Cancer: The role of HDTA in cancer appears complex. Research has indicated that high levels of 16:4(n-3) found in fish oil can induce resistance to chemotherapy in vivo.[9] This effect may be linked to the generation of specific platinum-induced fatty acids (PIFAs) that activate macrophages and neutralize chemotherapy activity.[9] Conversely, another study found that a diet high in the n-1 isomer of HDTA did not significantly impact plasma total cholesterol.[7] This highlights the importance of isomer-specific research in determining the ultimate physiological effect.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on HDTA and its precursors.
Table 1: Fatty Acid Composition (%) in Plant Tissues and Chloroplast Lipids[3]
| Plant Tissue/Lipid Fraction | 16:0 | 16:1t | 16:3 | 18:0 | 18:1 | 18:2 | 18:3 |
| Arabidopsis Leaves (Total) | 15.4 | 3.4 | 16.2 | 1.1 | 2.6 | 14.1 | 47.3 |
| Spinach MGDG | <1 | <1 | 22 | <1 | 1 | 5 | 75 |
| Spinach DGD | 3 | <1 | 10 | <1 | 2 | 3 | 82 |
| Spinach SQD | 44 | <1 | <1 | <1 | <1 | 5 | 51 |
| Spinach PG | 12 | 24 | 2 | <1 | 2 | 6 | 55 |
| MGDG: Monogalactosyldiacylglycerol; DGD: Digalactosyldiacylglycerol; SQD: Sulfoquinovosyldiacylglycerol; PG: Phosphatidylglycerol. |
Table 2: Effects of Dietary 6,9,12,15-HDTA on Plasma Lipids in Mice[7][8]
| Parameter | Control Diet | 10% HDTA-EE Diet | % Change |
| Plasma Triacylglycerol | Reported as baseline | Lowered | Significant Decrease |
| Plasma Total Cholesterol | Reported as baseline | No significant effect | Not Significant |
| C18:4n-1 in Tissues | Not Detected | < 1% of total FAs | - |
| (Data presented qualitatively as reported in the abstract. HDTA-EE: Hexadecatetraenoic acid ethyl ester). |
Table 3: Enzyme Inhibition by C16:4 Derivatives[1]
| Enzyme Target | Inhibitor | IC₅₀ Value |
| PTP1B | C16:4 ethyl ester | ~40 µM |
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and functional characterization of HDTA pathways.
Protocol 1: Total Lipid Extraction and HDTA Quantification by GC-MS
This protocol describes the extraction of total lipids from biological samples and subsequent quantification of HDTA following derivatization to fatty acid methyl esters (FAMEs).
1. Materials:
-
Homogenizer
-
Chloroform, Methanol (B129727), 0.88% KCl solution (for Folch extraction)[1]
-
Internal Standard (e.g., C17:0 or deuterated HDTA)
-
Toluene, Iso-octane or Hexane (B92381)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Homogenization: Homogenize a known weight of tissue or cell pellet in a suitable solvent. For plasma, use a defined volume.[12]
-
Internal Standard Addition: Add a known amount of internal standard to the sample prior to extraction to correct for sample loss.
-
Lipid Extraction (Folch Method): a. Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample homogenate.[1] b. Vortex vigorously for 1-2 minutes and incubate at room temperature for 20 minutes. c. Add 0.2 volumes of 0.88% KCl to the mixture to induce phase separation. d. Centrifuge at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic (chloroform) layer containing the lipids. e. Carefully collect the lower organic layer into a clean glass tube.
-
Solvent Evaporation: Dry the lipid extract under a stream of nitrogen gas.
-
Transesterification (to FAMEs): a. Re-dissolve the dried lipid extract in 1 mL of toluene. b. Add 2 mL of 7% BF₃-methanol reagent.[11] c. Seal the tube tightly and heat at 100°C for 45 minutes.[11] d. Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane, then vortex. e. Centrifuge to separate phases and collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: a. Inject 1 µL of the FAME-containing hexane layer into the GC-MS. b. Use a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane). c. The mass spectrometer will identify FAMEs based on their characteristic fragmentation patterns and retention times. d. Quantify the HDTA-methyl ester peak area relative to the internal standard's peak area and compare it against a standard curve generated with a pure HDTA standard.
Protocol 2: Plant Lipoxygenase (LOX) Activity Assay
This protocol is for determining the activity and product specificity of a plant LOX enzyme using 16:3 as a substrate.[4][5]
1. Materials:
-
Recombinant or purified plant lipoxygenase
-
(7Z,10Z,13Z)-Hexadecatrienoic acid (16:3) substrate
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.5-7.5)
-
HPLC system with a UV or diode-array detector and a C18 reversed-phase column
-
Solvents for HPLC (e.g., methanol, water, acetic acid)
2. Procedure:
-
Substrate Preparation: Prepare a stock solution of 16:3 in ethanol.
-
Enzyme Reaction: a. In a reaction tube, combine the reaction buffer and the desired amount of purified LOX enzyme. b. Initiate the reaction by adding the 16:3 substrate to a final concentration of 50-100 µM. c. Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Quenching: Stop the reaction by adding two volumes of ice-cold methanol or by acidifying the mixture.
-
Product Extraction: Extract the oxylipin products using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like ethyl acetate.
-
HPLC Analysis: a. Dry the extracted products and re-dissolve them in a small volume of the mobile phase. b. Inject the sample onto the HPLC system. c. Monitor the elution of hydroperoxide products by measuring absorbance at 234 nm (the characteristic wavelength for conjugated dienes). d. Identify and quantify peaks by comparing their retention times to those of known standards. Further characterization can be achieved by collecting fractions and analyzing them via LC-MS/MS.
Conclusion and Future Directions
The pathways involving hexadecatetraenoic acid are of considerable biological significance, impacting plant defense, animal metabolism, and human health. In plants, the hexadecanoid pathway is a vital component of the immune response. In animals, specific HDTA isomers demonstrate potential for modulating lipid metabolism, while others have been implicated in conferring resistance to cancer therapies.
For researchers and drug development professionals, this field offers several promising avenues:
-
Therapeutic Targeting: The enzymes in the HDTA metabolic pathways, such as specific lipoxygenases or elongases, could be targets for novel therapeutics in inflammatory diseases or cancer.
-
Nutraceutical Development: Isomer-specific HDTA from algal sources could be explored as nutraceuticals for managing hyperlipidemia.
-
Biomarker Discovery: Plasma levels of HDTA or its metabolites may serve as valuable biomarkers for dietary intake, metabolic health, or disease status.
Further research is required to fully elucidate the isomer-specific signaling pathways, identify the receptors for HDTA-derived metabolites, and validate the therapeutic potential of modulating these pathways in clinical settings.
References
- 1. Hexadeca-4,7,10,13-tetraenoic acid | 29259-52-7 | Benchchem [benchchem.com]
- 2. syntheselabor.de [syntheselabor.de]
- 3. aocs.org [aocs.org]
- 4. Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid-derived signals in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4n-1)-Ethyl Ester on Lipid Content and Fatty Acid Composition in the Blood and Organs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. who.int [who.int]
- 12. lipidmaps.org [lipidmaps.org]
Hexadecatetraenoic acid-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hexadecatetraenoic acid-d5, a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart in various biological matrices. This document outlines the typical specifications found in a certificate of analysis, details common analytical methodologies, and presents a generalized workflow for its application in mass spectrometry-based analyses.
Core Compound Specifications
This compound is a synthetic, stable isotope-labeled version of hexadecatetraenoic acid, containing five deuterium (B1214612) atoms. This modification results in a known mass shift, making it an ideal internal standard for quantitative analysis using mass spectrometry. The following table summarizes the key analytical data and physical properties for this compound.
| Property | Specification | Source |
| Formal Name | (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic-15,15',16,16,16-d5 acid | [1] |
| CAS Number | 2408811-79-8 | [1][2] |
| Synonym | FA 16:4-d5 | [1][2] |
| Molecular Formula | C₁₆H₁₉D₅O₂ | [1][2] |
| Formula Weight | 253.4 | [1][2] |
| Purity | ≥99% deuterated forms (d1-d5) | [1][2] |
| Formulation | A solution in ethanol | [1][2] |
| Storage | -20°C | |
| Stability | ≥ 2 years | [1] |
Experimental Protocols
The accurate quantification of endogenous hexadecatetraenoic acid using its deuterated internal standard relies on well-defined experimental protocols. Below are generalized methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Lipid Extraction from Biological Samples
A common method for extracting total lipids from biological matrices such as plasma, tissues, or cells is the Bligh and Dyer method.
-
Homogenization: Homogenize the biological sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to create a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Extraction: Vortex the mixture and centrifuge to separate the phases. The lower organic phase, containing the total lipids, is collected.
-
Drying and Reconstitution: The extracted lipid fraction is dried under a stream of nitrogen and then reconstituted in a suitable solvent for derivatization or direct analysis.
Derivatization for GC-MS Analysis
For analysis by GC-MS, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).
-
Methylation: The dried lipid extract is incubated with a methylating agent, such as boron trifluoride in methanol, at an elevated temperature (e.g., 60°C) for a specified time.
-
Extraction of FAMEs: After cooling, water and a nonpolar solvent like hexane (B92381) are added. The mixture is vortexed, and the upper hexane layer containing the FAMEs is collected.
-
Drying and Reconstitution: The hexane is evaporated, and the FAMEs are reconstituted in a solvent suitable for GC-MS injection.
GC-MS and LC-MS/MS Analysis
-
Internal Standard Spiking: A known amount of this compound is added to the sample prior to the extraction process to account for sample loss during preparation and for variations in ionization efficiency.
-
Chromatographic Separation: The extracted and derivatized (for GC-MS) or underivatized (for LC-MS) sample is injected into the respective chromatograph. The analytes are separated based on their physicochemical properties as they pass through the analytical column.
-
Mass Spectrometric Detection: As the analytes elute from the column, they are ionized and detected by the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS to monitor specific parent-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.
-
Quantification: The concentration of the endogenous hexadecatetraenoic acid is determined by calculating the ratio of its peak area to the peak area of the known concentration of the this compound internal standard.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for using this compound as an internal standard and a simplified representation of a fatty acid signaling pathway.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Simplified overview of fatty acid metabolic and signaling pathways.
References
A Technical Guide to Hexadecatetraenoic Acid-d5 for Advanced Research
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercially available deuterated polyunsaturated fatty acid, Hexadecatetraenoic acid-d5. This document outlines its primary commercial source, key technical specifications, detailed experimental protocols for its application as an internal standard, and relevant biological pathways.
Commercial Availability and Specifications
This compound is a specialized, isotopically labeled polyunsaturated fatty acid intended for use in mass spectrometry-based quantitative analysis. Currently, the primary commercial supplier identified is Cayman Chemical.
Table 1: Commercial Source and Technical Data for 4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5
| Parameter | Data | Reference |
| Product Name | 4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5 | [1] |
| Supplier | Cayman Chemical | [1] |
| Synonym | FA 16:4-d5 | [1] |
| CAS Number | 2408811-79-8 | [1] |
| Molecular Formula | C₁₆H₁₉D₅O₂ | [1] |
| Formula Weight | 253.4 | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Formulation | A solution in ethanol (B145695) | [1] |
| Storage | -20°C | |
| Stability | ≥ 2 years | |
| Intended Use | Internal standard for the quantification of 4(Z),7(Z),10(Z),13(Z)-hexadecatetraenoic acid by GC- or LC-mass spectrometry. | [1] |
Experimental Protocols: Quantification of Fatty Acids Using this compound as an Internal Standard
This compound serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. The following are detailed methodologies for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the extraction and derivatization of total fatty acids from biological samples for GC-MS analysis.
2.1.1 Materials and Reagents
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
This compound in ethanol (internal standard)
-
1N Potassium Hydroxide (KOH)
-
1N Hydrochloric Acid (HCl)
-
Pentafluorobenzyl (PFB) bromide
-
Diisopropylethylamine (DIPEA)
-
Nitrogen gas for drying
2.1.2 Sample Preparation and Extraction
-
To a known quantity of the biological sample, add a precise amount of the this compound solution. The amount should be chosen to be within the linear range of the instrument's detector.
-
Add two volumes of methanol to lyse cells and precipitate proteins.
-
Acidify the mixture with HCl to a final concentration of approximately 25 mM.
-
For total fatty acid analysis, add 0.5 mL of 1N KOH, vortex, and incubate for 1 hour at 60°C to saponify esterified fatty acids.
-
Neutralize the reaction by adding 0.5 mL of 1N HCl.
-
Extract the fatty acids by adding 1.5 mL of isooctane, vortexing vigorously for 2 minutes, and centrifuging to separate the phases.
-
Carefully transfer the upper organic phase (isooctane) to a clean glass tube.
-
Repeat the extraction step on the lower aqueous phase and combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2.1.3 Derivatization to PFB Esters
-
To the dried lipid extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
-
Cap the tube and vortex. Allow the reaction to proceed at room temperature for 20 minutes.
-
Dry the sample again under a stream of nitrogen.
-
Reconstitute the derivatized sample in a known volume of isooctane (e.g., 50 µL) for GC-MS analysis.
2.1.4 GC-MS Analysis
-
Inject 1 µL of the final sample onto a suitable capillary column (e.g., a general-purpose column with low bleed).
-
Employ a temperature gradient program that allows for the separation of the fatty acid PFB esters.
-
Use negative ion chemical ionization (NCI) for sensitive detection.
-
Quantify the endogenous hexadecatetraenoic acid by comparing its peak area to that of the deuterated internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the analysis of free fatty acids without derivatization.
2.2.1 Materials and Reagents
-
Biological sample (e.g., plasma, serum)
-
This compound in ethanol (internal standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water with 0.1% formic acid
-
Isopropanol (IPA)
2.2.2 Sample Preparation and Extraction
-
Thaw the biological sample (e.g., 100 µL of serum) on ice.
-
Add a precise amount of the this compound solution.
-
Add 400 µL of cold ACN:IPA (1:1, v/v) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a vacuum or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
2.2.3 LC-MS Analysis
-
Inject the reconstituted sample onto a reverse-phase column (e.g., C18).
-
Use a gradient elution with a mobile phase system consisting of A) water with 0.1% formic acid and B) ACN/MeOH with 0.1% formic acid.
-
Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) or selected ion monitoring (SIM).
-
Establish specific transitions for both the endogenous hexadecatetraenoic acid and the d5-labeled internal standard.
-
Quantify the analyte by calculating the ratio of the peak area of the endogenous compound to the peak area of the internal standard.
Biological Context and Visualization
Hexadecatetraenoic acid is a polyunsaturated fatty acid (PUFA). PUFAs are integral components of cell membranes and precursors to a wide range of signaling molecules that regulate processes such as inflammation and cell signaling.[2][3][4] While the direct signaling pathways of hexadecatetraenoic acid are not extensively characterized, it is understood to participate in the general pathways of PUFA metabolism and signaling.
Caption: General signaling pathway for polyunsaturated fatty acids (PUFAs).
The primary application of this compound is as an internal standard in a quantitative lipidomics workflow. The following diagram illustrates this process.
Caption: Experimental workflow for fatty acid quantification using an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Polyunsaturated Fatty Acid Derived Signaling in Reproduction and Development: Insights From Caenorhabditis elegans and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexadeca-4,7,10,13-tetraenoic acid | 29259-52-7 | Benchchem [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Hexadecatetraenoic Acid in Biological Samples by GC-MS using a Hexadecatetraenoic Acid-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexadecatetraenoic acid (16:4) is a polyunsaturated fatty acid (PUFA) involved in various physiological and pathological processes. Accurate quantification of specific fatty acids in biological matrices such as plasma, tissues, or cell cultures is essential for understanding disease mechanisms, biomarker discovery, and the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of fatty acids due to its high sensitivity and specificity.[1][2]
However, the inherent variability in sample preparation and instrument response can pose challenges to achieving accurate and reproducible results. The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is a critical strategy to overcome these challenges.[1][3][4] This application note details a robust GC-MS method for the quantification of hexadecatetraenoic acid in biological samples using hexadecatetraenoic acid-d5 as an internal standard. The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (B129727), Chloroform, Hexane (B92381), Iso-octane (all HPLC or GC grade).
-
Standards: Hexadecatetraenoic acid, this compound (internal standard).
-
Reagents: Boron trifluoride in methanol (12-14% BF₃-Methanol), Sodium chloride (NaCl) solution (0.9% w/v), Sodium hydroxide (B78521) in methanol (0.5 M NaOH), Anhydrous Sodium Sulfate (B86663).
-
Equipment: Glass tubes with PTFE-lined screw caps, Centrifuge, Heating block or water bath, Nitrogen evaporator, GC-MS system with autosampler.
Protocol 1: Sample Preparation and Lipid Extraction
This protocol is designed for a 100 µL plasma sample. Volumes should be adjusted for other sample types like tissue homogenates or cell lysates.
-
Internal Standard Spiking: To a glass tube, add 100 µL of the biological sample (e.g., plasma). Add a known amount (e.g., 50 µL of a 10 µg/mL solution) of the this compound internal standard solution.
-
Lipid Extraction (Folch Method Adaptation):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample tube.[1][4]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.[1]
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the layers.[1][4]
-
-
Isolate Lipid Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[1][4]
-
Dry Down: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[4][5]
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase volatility for GC analysis, the extracted fatty acids are converted to FAMEs.[1][2]
-
Saponification: Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract. Cap the tube tightly.[4]
-
Heating: Heat the mixture at 100°C for 10 minutes in a heating block to hydrolyze the esterified fatty acids.[4]
-
Methylation: Cool the tube to room temperature. Add 2 mL of 12-14% BF₃-Methanol reagent.[2][4]
-
Second Heating: Tightly cap the tube and heat again at 100°C for 5 minutes to methylate the free fatty acids.[4]
-
FAME Extraction:
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the final extract to a GC autosampler vial.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[6] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[7] |
| Injector Temperature | 260°C[7] |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min[6] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve. A series of calibration standards are prepared with known concentrations of non-labeled hexadecatetraenoic acid, and a constant amount of the this compound internal standard is added to each. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.[1] The concentration of hexadecatetraenoic acid in the biological samples is then determined from this calibration curve.
Data Presentation
Table 1: Selected Ion Monitoring (SIM) Parameters for Quantification (Note: Exact m/z values for the FAME derivatives should be confirmed experimentally. These are predicted values.)
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Hexadecatetraenoic acid-ME | Analyte | 262 (M+) | 79, 93 |
| This compound-ME | Internal Standard | 267 (M+) | 81, 95 |
Table 2: Representative Method Validation Parameters (Note: These values are for illustrative purposes. Each laboratory must perform its own method validation.)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for fatty acid analysis.
Caption: Esterification of a fatty acid to a FAME.
Caption: General signaling pathway for PUFAs.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of hexadecatetraenoic acid in biological samples using GC-MS with a deuterated internal standard. The use of this compound is crucial for correcting for sample loss during the multi-step preparation process and for variations in instrument performance, thereby ensuring high-quality, reproducible data.[1][3] The detailed methodologies for lipid extraction, FAME derivatization, and GC-MS analysis provide a solid framework for researchers. This method is a valuable tool for applications in metabolic research, clinical diagnostics, and drug discovery where accurate fatty acid profiling is required.
References
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Hexadecatetraenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Hexadecatetraenoic acid (HDTA) is a polyunsaturated fatty acid (PUFA) with several isomers, including 4,7,10,13-HDTA (16:4n-3) and 6,9,12,15-HDTA (16:4n-1).[1][2][3] Found in sources like fish oils and algae, HDTA has garnered research interest due to its biological activities.[1] For instance, FA(16:4)n-3 has been implicated in inducing chemotherapy resistance, making its accurate quantification in biological matrices crucial for clinical and pharmaceutical research.[1] This document provides a detailed protocol for the sensitive and reliable quantification of HDTA in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for this application.[4]
Principle This method employs a liquid-liquid extraction followed by a solid-phase extraction cleanup to isolate HDTA and an internal standard from the biological matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC or MS-grade methanol (B129727), acetonitrile, hexane, and isopropanol.[5][6] Ultrapure water (Milli-Q® or equivalent).
-
Standards: Hexadecatetraenoic acid analytical standard (e.g., FA(16:4)n-3).
-
Internal Standard (IS): Deuterated fatty acid, such as deuterated FA(16:3)n-3 or Linolenic acid-d14 (LNA-d14).[1][8]
-
Extraction Supplies: Borosilicate glass test tubes, polypropylene (B1209903) tubes, solid-phase extraction (SPE) cartridges (e.g., C18), nitrogen evaporator.[7][9]
-
Biological Matrix: Human or mouse plasma, collected in EDTA-containing tubes and stored at -80 °C.[1]
Standard and Sample Preparation
1.2.1 Preparation of Stock Solutions and Calibration Standards
-
Prepare a 1 mg/mL primary stock solution of HDTA in methanol.
-
Prepare a 1 µg/mL working stock solution of the internal standard (e.g., LNA-d14) in methanol.[8]
-
Generate a series of calibration standards by serially diluting the HDTA stock solution with methanol to achieve a concentration range of approximately 1-100 nmol/L.[1]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner.
1.2.2 Sample Extraction Protocol This protocol is adapted from established methods for fatty acid extraction from plasma.[1][7][8]
-
Aliquoting: Thaw plasma samples on ice. Aliquot 200 µL of plasma into a clean glass test tube.[7]
-
Internal Standard Spiking: Add 10 µL of the internal standard working stock solution to each sample, blank (methanol instead of plasma), and calibration standard. Vortex briefly.
-
Liquid-Liquid Extraction (LLE):
-
Add 1.0 mL of a solution containing 10% v/v acetic acid in a water/2-propanol/hexane (2/20/30, v/v/v) mixture.[7]
-
Vortex thoroughly for 3 minutes.
-
Add an additional 2.0 mL of hexane, cap the tube, and vortex again for 3 minutes.[7]
-
Centrifuge at 2000 × g for 5 minutes at room temperature to achieve phase separation.[7]
-
-
Collection: Carefully transfer the upper organic (hexane) layer to a new clean tube using a glass Pasteur pipette.[7]
-
Evaporation: Dry the collected organic phase under a gentle stream of nitrogen gas.[7][9]
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an SPE cartridge with methanol followed by water.
-
Reconstitute the dried extract in a small volume of loading buffer and apply it to the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the fatty acids with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Final Reconstitution: Evaporate the final eluate to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85% methanol/water with 0.1% formic acid).[7] Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis Workflow
The overall process from sample receipt to final data analysis is outlined in the diagram below.
Caption: Experimental workflow for HDTA quantification.
Instrumental Parameters
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 × 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid or 0.2% Acetic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid or 0.2% Acetic Acid in Methanol or Acetonitrile[7] |
| Gradient | Start at 85% B, hold for 1-2 min, ramp to 100% B, hold, then re-equilibrate.[7] |
| Flow Rate | 0.2 - 0.4 mL/min[7][10] |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[7][11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4000 to -4500 V |
| Source Temperature | 350 - 450 °C |
| Curtain Gas | Optimized for instrument |
| Collision Gas | Argon |
3.2.1 MRM Transitions The exact m/z values for product ions should be determined by infusing a pure standard of HDTA and the chosen internal standard to optimize collision energy (CE) and other parameters.
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |
| **HDTA (C₁₆H₂₄O₂) ** | 247.2 | To be optimized |
| Internal Standard | Dependent on IS used | To be optimized |
Data and Performance
Method Validation Summary
The following data is based on a validated method for FA(16:4)n-3 in human and mouse plasma.[1]
| Parameter | Result |
| Linearity Range | 1 - 100 nmol/L (r² > 0.99) |
| Limit of Quantification (LOQ) | 1.0 nmol/L |
| Limit of Detection (LOD) | 0.8 nmol/L |
| Recovery | 103 - 108% |
| Intra-day Precision (% Accuracy) | 98 - 106% |
| Inter-day Precision (% Accuracy) | 100 - 108% |
Application Data: HDTA Metabolite in Mice
A study investigated the effects of dietary HDTA-ethyl ester in mice. The following table summarizes the levels of C18:4n-1, an HDTA metabolite, detected in various tissues as a percentage of total fatty acids.[3]
| Tissue | Control Diet (% of total FAs) | HDTA Diet (% of total FAs) |
| Plasma | Not Detected | 0.19 ± 0.02 |
| Red Blood Cells | Not Detected | Not Detected |
| Liver | Not Detected | 0.13 ± 0.01 |
| Epididymal White Adipose | Not Detected | 0.32 ± 0.03 |
| Brain | Not Detected | Not Detected |
Biological Pathway Context
In plants and potentially other organisms, polyunsaturated fatty acids like HDTA can be metabolized by lipoxygenase (LOX) enzymes. This pathway leads to the formation of hydroperoxy fatty acids, which are precursors to a variety of signaling molecules.[12]
References
- 1. Development and validation of a quantitative LC-tandem MS assay for hexadeca-4,7,10,13-tetraenoic acid in human and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,9,12,15-Hexadecatetraenoic acid | C16H24O2 | CID 53477453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4n-1)-Ethyl Ester on Lipid Content and Fatty Acid Composition in the Blood and Organs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ucd.ie [ucd.ie]
- 6. agilent.com [agilent.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. organomation.com [organomation.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Application Note: The Use of Hexadecatetraenoic Acid-d5 in Advanced Lipidomics Workflows
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and the pathology of various diseases.[1][2] The accuracy and reliability of quantitative lipidomics data heavily depend on the use of appropriate internal standards to correct for variations during sample preparation and analysis.[3][4] Stable isotope-labeled lipids, such as Hexadecatetraenoic acid-d5, are considered the gold standard for internal standards in mass spectrometry-based lipidomics.[3][5][6] Hexadecatetraenoic acid (16:4) is a polyunsaturated fatty acid (PUFA) found in various organisms and is involved in several biochemical pathways, including influencing cell membrane fluidity and modulating inflammatory responses.[7] Its deuterated counterpart, this compound, is chemically identical to the endogenous form but has a higher mass, allowing it to be distinguished by a mass spectrometer.[3][6] This application note details the use of this compound as an internal standard in lipidomics workflows for researchers, scientists, and drug development professionals.
Core Applications
The primary application of this compound is as an internal standard for the accurate quantification of endogenous hexadecatetraenoic acid and other structurally similar polyunsaturated fatty acids in various biological samples, including plasma, serum, tissues, and cell cultures.[1][3] By adding a known amount of the deuterated standard at the beginning of the sample preparation process, it is possible to account for:
-
Sample Loss During Extraction: Any loss of the target analyte during the lipid extraction steps will be mirrored by a proportional loss of the internal standard.[3]
-
Variations in Instrument Response: The internal standard helps to normalize for fluctuations in mass spectrometer ionization efficiency and detection.[3][4]
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the analyte signal. Since the deuterated standard has nearly identical physicochemical properties and retention time to the analyte, it experiences similar matrix effects, allowing for accurate correction.[4]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol describes a common method for extracting total lipids from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a clean glass tube, add 100 µL of plasma. To this, add a precise volume of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to achieve the desired final concentration.
-
Solvent Addition: Add 1.4 mL of an ice-cold chloroform/methanol mixture (2:1, v/v) to the plasma sample containing the internal standard.[8]
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[3]
-
Phase Separation: Add 300 µL of water to induce phase separation.[9] Gently mix and allow the sample to incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.[9]
-
Lipid Collection: Carefully aspirate the lower organic layer, which contains the lipids, and transfer it to a new clean glass tube.[3][9]
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS analysis, such as isopropanol (B130326) or a methanol/chloroform mixture.[8][9]
Protocol 2: LC-MS/MS Analysis for Targeted Quantification
This protocol provides a general framework for the analysis of Hexadecatetraenoic acid using a targeted approach with tandem mass spectrometry.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).[3][9][10]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3][11]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3][11]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[3]
-
Gradient: A gradient elution is employed, starting with a lower percentage of mobile phase B and gradually increasing to elute more hydrophobic lipids.
-
Column Temperature: Maintain a constant column temperature (e.g., 55°C) for reproducible retention times.[3]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative ion mode for fatty acid analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[10] This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Example Transitions:
-
Hexadecatetraenoic acid (Endogenous): Precursor ion (m/z) -> Product ion (m/z)
-
This compound (Internal Standard): Precursor ion (m/z+5) -> Product ion (m/z+5 or other specific fragment)
-
-
Data Presentation
Quantitative data should be summarized to demonstrate the effectiveness of using this compound.
Table 1: Example Quantitative Analysis Data
| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Control 1 | 150,000 | 305,000 | 0.49 | 0.98 |
| Control 2 | 162,000 | 310,000 | 0.52 | 1.04 |
| Treated 1 | 350,000 | 300,000 | 1.17 | 2.34 |
| Treated 2 | 365,000 | 308,000 | 1.18 | 2.36 |
This table illustrates how the response ratio is used to calculate the final concentration, normalizing for any variations.
Table 2: Workflow Performance Metrics
| Metric | Without Internal Standard | With this compound |
| Extraction Recovery (%) | 75 ± 10% | 98 ± 3% (Corrected) |
| Inter-assay CV (%) | 15% | < 5% |
| Intra-assay CV (%) | 12% | < 3% |
This table demonstrates the significant improvement in data quality and reproducibility when using a deuterated internal standard.
Visualizations
Diagram 1: General Lipidomics Workflow
References
- 1. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 2. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Hexadeca-4,7,10,13-tetraenoic acid | 29259-52-7 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. JCI Insight - LipidFinder: A computational workflow for discovery of lipids identifies eicosanoid-phosphoinositides in platelets [insight.jci.org]
- 11. lcms.cz [lcms.cz]
Application Note: A Robust Protocol for Fatty Acid Analysis Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids are integral to a wide array of biological functions, acting as energy sources, structural components of cell membranes, and critical signaling molecules involved in metabolic and inflammatory pathways.[1] The precise and accurate quantification of fatty acids in biological matrices such as plasma, tissues, and cell cultures is therefore essential for advancing research in areas like metabolic diseases, drug discovery, and clinical diagnostics.[1][2]
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for fatty acid analysis.[1][3] However, the inherent chemical properties of fatty acids—namely their low volatility and the polarity of their carboxyl groups—present analytical challenges, often leading to poor chromatographic peak shape and inaccurate results.[3][4] To overcome these issues, a derivatization step is employed to convert them into more volatile and less polar fatty acid methyl esters (FAMEs).[1][3]
This application note provides a detailed protocol for the reliable quantification of fatty acids using a stable isotope dilution technique with deuterated internal standards. The addition of a known quantity of a deuterated fatty acid at the beginning of the sample preparation process is crucial for correcting variations in sample extraction, derivatization efficiency, and instrument response, thereby ensuring the highest accuracy and reproducibility.[1][5][6]
Principle of the Method
The methodology is based on the principle of stable isotope dilution mass spectrometry. A deuterated fatty acid, which is chemically and physically almost identical to its endogenous counterpart, is introduced into the sample as an internal standard (IS) prior to any sample manipulation.[2][7] Throughout the extraction, derivatization, and GC-MS analysis, any sample loss or variation will affect both the analyte and the deuterated standard equally.[5][6] By measuring the ratio of the signal from the endogenous fatty acid to that of the deuterated internal standard, highly accurate and precise quantification can be achieved, irrespective of sample recovery rates.[1][2]
Experimental Workflow
The overall workflow, from sample collection to final data analysis, is outlined below. This multi-step process ensures the effective isolation, derivatization, and quantification of fatty acids from complex biological matrices.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade chloroform, methanol, hexane (B92381), tert-butyl methyl ether (MTBE), and isooctane.[8][9]
-
Reagents: Boron trifluoride-methanol solution (12-14% w/w), 0.9% NaCl solution, sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), anhydrous sodium sulfate (B86663).[1][8]
-
Standards: High-purity deuterated fatty acid internal standards (e.g., Palmitic acid-d3, Stearic acid-d3, Arachidonic acid-d8) and corresponding non-deuterated analytical standards for calibration curves.[10]
Sample Preparation and Lipid Extraction
This protocol is suitable for samples such as 100 µL of plasma or 10-20 mg of homogenized tissue.[1]
-
Place the sample into a screw-capped glass tube with a PTFE-lined cap.
-
Add a precise, known amount of the deuterated internal standard solution. The IS should be selected based on the analytes of interest (see Table 1).[1][10]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution (Folch method) or a 3:1 (v/v) MTBE:methanol solution as a safer alternative.[1][8][11]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
For the Folch method, add 0.5 mL of 0.9% NaCl solution to induce phase separation, vortex for 30 seconds, and centrifuge at 2000 x g for 5 minutes.[1]
-
Carefully collect the lower organic phase (chloroform layer) containing the total lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.[1][2]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[2]
Saponification (for Total Fatty Acid Analysis)
This optional step is used to release fatty acids from complex lipids (e.g., triglycerides, phospholipids). For free fatty acid analysis, proceed directly to derivatization.
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Incubate the mixture in a water bath at 60-80°C for 10-30 minutes to hydrolyze the ester bonds.[9]
-
After cooling, acidify the solution by adding 1 mL of 0.5 M HCl to protonate the fatty acid salts.
-
Extract the free fatty acids by adding 1.5 mL of hexane, vortexing, and collecting the upper hexane layer. Repeat the hexane extraction twice.
-
Pool the hexane extracts and dry under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Derivatization is a critical step to increase the volatility of fatty acids for GC analysis.[3][4] The acid-catalyzed esterification using BF3-methanol is a common and efficient method.[1][12]
-
To the dried lipid extract, add 1-2 mL of 12-14% boron trifluoride (BF3) in methanol.
-
Seal the tube tightly and heat at 60°C for 5-10 minutes. Reaction times may need optimization depending on the specific fatty acids.
-
Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly to mix and then centrifuge briefly to separate the phases.
-
Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC autosampler vial for analysis.
Data Presentation and Quantification
GC-MS Analysis
FAMEs are separated and quantified using GC-MS. For high sensitivity and specificity, Selected Ion Monitoring (SIM) mode is recommended, where specific ions for each analyte and its corresponding internal standard are monitored.[1]
| Parameter | Typical Value |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole) |
| Column | Polar capillary column (e.g., SP-2560, 100 m x 0.25 mm, 0.2 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[13] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial 100°C, ramp to 240°C at 3°C/min, hold for 15-20 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1][14] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Note: These parameters should be optimized for the specific instrument and analytes of interest. |
Deuterated Internal Standards
The selection of an appropriate deuterated internal standard is critical. Ideally, a labeled analogue is used for each fatty acid being quantified.[5] If a specific standard is unavailable, a labeled analogue with similar chemical properties and retention time can be used.[5]
| Internal Standard | Corresponding Analyte(s) |
| Palmitic Acid-d3 (16:0) | Myristic Acid (14:0), Palmitic Acid (16:0) |
| Stearic Acid-d3 (18:0) | Stearic Acid (18:0) |
| Oleic Acid-d2 (18:1) | Palmitoleic Acid (16:1), Oleic Acid (18:1) |
| Arachidonic Acid-d8 (20:4) | Linoleic Acid (18:2), Arachidonic Acid (20:4) |
| Docosahexaenoic Acid-d5 (22:6) | Eicosapentaenoic Acid (20:5), Docosahexaenoic Acid (22:6) |
| This table provides examples; a comprehensive list should be tailored to the specific study.[5][10] |
Quantification
The concentration of each fatty acid is determined by creating a calibration curve.[1] Standard solutions with known concentrations of the non-deuterated fatty acids and a constant concentration of the deuterated internal standard are prepared and analyzed. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.[1]
| Sample ID | Analyte | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Plasma-001 | Palmitic Acid (16:0) | 854,321 | 998,750 | 0.855 | 85.5 |
| Plasma-001 | Oleic Acid (18:1) | 1,234,567 | 1,150,234 | 1.073 | 134.1 |
| Plasma-001 | Arachidonic Acid (20:4) | 450,112 | 510,880 | 0.881 | 44.1 |
| Tissue-001 | Palmitic Acid (16:0) | 678,910 | 1,010,500 | 0.672 | 134.4 (µg/g) |
| Tissue-001 | Stearic Acid (18:0) | 550,230 | 980,100 | 0.561 | 112.2 (µg/g) |
| Example data table. Concentrations are calculated from the linear regression of the calibration curve and normalized to the initial sample volume or weight. |
Conclusion
This application note details a comprehensive and robust method for the quantitative analysis of fatty acids in biological samples. The protocol, which combines lipid extraction, chemical derivatization, and GC-MS analysis, is made highly accurate through the use of deuterated internal standards.[1] The stable isotope dilution technique effectively corrects for procedural variations, ensuring high-quality, reproducible data. This method is a valuable tool for researchers and scientists in metabolic research, drug development, and clinical diagnostics who require precise fatty acid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. schebb-web.de [schebb-web.de]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization of Fatty Acids for Improved GC-MS Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids (FAs) are carboxylic acids with aliphatic chains that play crucial roles in biological systems, serving as building blocks for complex lipids, signaling molecules, and energy sources. The accurate quantification and identification of fatty acids in biological matrices such as plasma, tissues, and cell cultures are paramount for understanding physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for fatty acid analysis due to its high resolution, sensitivity, and specificity.[1][2][3][4]
However, the direct analysis of free fatty acids by GC-MS presents significant challenges. Their low volatility and polar carboxyl groups can lead to poor chromatographic peak shape, tailing, and adsorption to the stationary phase, resulting in inaccurate quantification.[2][5] To overcome these limitations, a derivatization step is essential to convert the polar carboxyl group into a less polar and more volatile functional group, making the fatty acids amenable to GC analysis.[2][5] This application note provides detailed protocols and a comparative overview of the most common derivatization methods for fatty acids to enhance their detection by GC-MS.
Common Derivatization Methods for Fatty Acid Analysis
Several derivatization strategies are available for fatty acid analysis, with the most common being esterification and silylation. The choice of method depends on the specific fatty acids of interest, the sample matrix, and the desired sensitivity.
-
Esterification to Fatty Acid Methyl Esters (FAMEs): This is the most widely used method for fatty acid derivatization.[2][6] It involves the conversion of the carboxylic acid group to a methyl ester. Common reagents for FAME synthesis include:
-
Boron Trifluoride (BF3) in Methanol: A widely used and effective reagent for the esterification of free fatty acids and the transesterification of esterified fatty acids in lipids.[5][7]
-
Methanolic Hydrochloric Acid (HCl): A common and cost-effective reagent for acid-catalyzed esterification.[8][9]
-
Boron Trichloride (BCl3) in Methanol: Another effective Lewis acid catalyst for FAMEs synthesis.
-
-
Silylation to Trimethylsilyl (B98337) (TMS) Esters: This method involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl group.
-
Pentafluorobenzyl (PFB) Ester Formation: This method is employed to significantly enhance the sensitivity of detection, particularly for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.
Quantitative Comparison of Derivatization Methods
The selection of a derivatization method is critical and can significantly impact the quantitative performance of the GC-MS analysis. The following tables summarize key performance metrics for the different derivatization approaches based on available literature.
Table 1: Comparison of Derivatization Efficiency and Reaction Conditions
| Derivatization Method | Reagent | Typical Reaction Time | Typical Reaction Temperature | Reported Derivatization Efficiency | Key Advantages | Key Disadvantages |
| FAME Synthesis | 12-14% BF3 in Methanol | 10 - 60 minutes | 60 - 100°C | High for a broad range of FAs | Well-established, effective for both free and esterified FAs.[5] | Reagent is moisture-sensitive.[5] |
| 5% Acetyl Chloride in Methanol | 60 minutes | 75°C | High | Simple, cost-effective.[8] | Longer reaction time compared to some methods. | |
| TMS Ester Synthesis | BSTFA + 1% TMCS | 15 - 60 minutes | 60 - 100°C | High | Fast reaction, derivatizes other functional groups.[2][5] | Derivatives can be moisture-sensitive, potential for artifacts.[13] |
| PFB Ester Synthesis | PFBBr with a catalyst | 20 - 90 minutes | Room Temperature - 70°C | 80 - 85% | Significantly enhances sensitivity for NCI-MS.[11][14] | More complex procedure, potential for reagent contamination.[10] |
Table 2: Comparison of Sensitivity and Reproducibility
| Derivatization Method | Derivative Type | Typical Limit of Detection (LOD) | Typical Reproducibility (%RSD) |
| FAME Synthesis | FAME | ng/mL to µg/mL range | < 15% |
| TMS Ester Synthesis | TMS Ester | ng/mL range | < 15% |
| PFB Ester Synthesis | PFB Ester | pg/mL to ng/mL range | < 15% |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the most common fatty acid derivatization methods.
Protocol 1: Fatty Acid Methyl Ester (FAME) Synthesis using Boron Trifluoride-Methanol
This protocol describes the acid-catalyzed esterification of fatty acids to FAMEs using BF3-methanol.
Materials and Reagents:
-
Boron Trifluoride-Methanol solution (12-14% w/w)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Glass tubes with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Sample Preparation (from Plasma):
-
To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., heptadecanoic acid, C17:0).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
Derivatization Procedure:
-
To the dried lipid extract, add 1 mL of 12-14% BF3-methanol reagent.[5]
-
Tightly cap the tube and vortex briefly.
-
Heat the mixture at 60-100°C for 10-60 minutes.[2][5] The optimal time and temperature should be determined empirically for specific sample types.[2]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (or heptane).[5]
-
Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.[5]
-
Centrifuge at 1000 x g for 5 minutes to aid phase separation.
-
Carefully transfer the upper organic layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Typical GC-MS Parameters:
-
GC Column: HP-88 or similar high-polarity cyanopropyl silicone column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM).
Caption: FAME Derivatization Workflow.
Protocol 2: Trimethylsilyl (TMS) Ester Synthesis using BSTFA
This protocol describes the silylation of fatty acids to TMS esters using BSTFA.
Materials and Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Aprotic solvent (e.g., acetonitrile (B52724), dichloromethane)
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
Sample Preparation:
-
Ensure the sample containing fatty acids is completely dry, as moisture will react with the silylating reagent.[5]
-
Dissolve the dried sample in a suitable aprotic solvent (e.g., 100 µL of acetonitrile for a 1 mg/mL sample).[5]
Derivatization Procedure:
-
Place the sample solution into an autosampler vial.[5]
-
Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[2][5] For sterically hindered groups, the addition of pyridine as a catalyst is recommended.[13]
-
Heat the vial at 60-100°C for 15-60 minutes.[2]
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.
Typical GC-MS Parameters:
-
GC Column: DB-5ms or similar low-polarity column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Program: Tailored to the specific analytes, a typical starting point is 100°C, ramped to 300°C.
-
Carrier Gas: Helium.
-
MS Parameters: Similar to FAME analysis.
Caption: TMS Derivatization Workflow.
Protocol 3: Pentafluorobenzyl (PFB) Ester Synthesis using PFBBr
This protocol is for the derivatization of fatty acids to PFB esters for high-sensitivity analysis.
Materials and Reagents:
-
Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 1% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Isooctane (GC grade)
-
Glass tubes with PTFE-lined screw caps
-
Nitrogen evaporation system
Sample Preparation:
-
Extract fatty acids from the biological sample and dry the extract completely under a stream of nitrogen.
-
Add an appropriate deuterated internal standard for each fatty acid to be quantified before extraction for accurate results.[14]
Derivatization Procedure:
-
Reconstitute the dried fatty acid extract in 25 µL of 1% DIPEA in acetonitrile.[14]
-
Add 25 µL of 1% PFBBr in acetonitrile.[14]
-
Cap the tube and let the reaction proceed at room temperature for 20 minutes.[14] Alternatively, heating at 60-70°C for 60-90 minutes can be employed.[7][11]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried PFB esters in 50 µL of isooctane.[14]
-
The sample is ready for GC-MS analysis.
Typical GC-MS Parameters:
-
GC Column: DB-5ms or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Linearly ramp from 150°C to 270°C at 10°C/min, then to 310°C at 40°C/min and hold.[14]
-
Carrier Gas: Helium.
-
Ionization Mode: Negative Chemical Ionization (NCI) is preferred for high sensitivity.
Caption: PFB Derivatization Workflow.
Conclusion
Derivatization is a critical step for the robust and reliable analysis of fatty acids by GC-MS. The choice of the derivatization method should be carefully considered based on the specific research question, the nature of the fatty acids, the sample matrix, and the required sensitivity. FAME synthesis is a versatile and widely used method suitable for a broad range of applications. TMS esterification is a rapid alternative that can also derivatize other functional groups. For trace-level quantification, PFB esterification coupled with NCI-MS provides exceptional sensitivity. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers to select and implement the most appropriate derivatization strategy for their fatty acid analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter | MDPI [mdpi.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Plasma fatty acids analysis [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. web.gps.caltech.edu [web.gps.caltech.edu]
- 14. lipidmaps.org [lipidmaps.org]
Application Note & Protocol: Quantitative Analysis of Polyunsaturated Fatty Acids in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyunsaturated fatty acids (PUFAs) are crucial components of cell membranes and precursors to a vast array of signaling molecules that regulate inflammation, cardiovascular health, and neurological function. The two primary families of PUFAs are omega-3 (n-3) and omega-6 (n-6). Key examples include the n-3 fatty acids α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), and the n-6 fatty acids linoleic acid (LA) and arachidonic acid (AA). Given their significant roles in health and disease, the accurate quantification of PUFAs in plasma is of paramount importance in clinical research and drug development.[1][2][3] Altered plasma PUFA profiles have been associated with cardiovascular diseases, mental health disorders, and multiple sclerosis.[1][4][5]
This document provides detailed protocols for the quantitative analysis of PUFAs in plasma using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Solvents (HPLC or GC grade): Methanol (B129727), Chloroform, Hexane, Acetonitrile, Isopropanol, Water
-
Reagents for Extraction: Methyl-tert-butyl ether (MTBE)
-
Reagents for Derivatization (for GC-MS): Boron trifluoride-methanol (14% BF3-MeOH) solution, Sodium chloride (saturated solution), Anhydrous sodium sulfate
-
Internal Standards: A certified internal standard mixture containing deuterated or odd-chain fatty acids (e.g., C17:0, C19:0, or deuterated PUFAs like EPA-d5 and DHA-d5).
-
PUFA Standards: Certified reference standards of individual PUFAs for calibration curves.
-
Glassware: Pyrex test tubes with Teflon-lined screw caps, Pasteur pipettes, volumetric flasks.
-
Equipment: Centrifuge, Nitrogen evaporator, Vortex mixer, Heating block or water bath, Gas chromatograph with mass spectrometer (GC-MS) or Liquid chromatograph with tandem mass spectrometer (LC-MS/MS).
Experimental Protocols
Plasma Sample Collection and Handling
-
Collect whole blood from subjects in EDTA-containing tubes.
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene (B1209903) tube.
-
Store plasma samples at -80°C until analysis to prevent lipid oxidation.
Lipid Extraction from Plasma
This protocol is based on the Matyash method using MTBE, which is a safer alternative to the traditional Folch extraction.[6]
-
Thaw plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard mixture.
-
Add 1.5 mL of methanol and vortex for 30 seconds.
-
Add 5 mL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 30 minutes on a shaker.
-
Add 1.25 mL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (containing lipids) and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
References
- 1. Clinical significance of polyunsaturated fatty acids in the prevention of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Plasma levels of polyunsaturated fatty acids and multiple sclerosis susceptibility in a US case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: Hexadecatetraenoic Acid-d5 as a Tracer in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecatetraenoic acid is a 16-carbon polyunsaturated omega-3 fatty acid found in various marine organisms. Its deuterated form, Hexadecatetraenoic acid-d5, serves as a valuable stable isotope tracer for investigating lipid metabolism and metabolic flux. By introducing this labeled fatty acid into biological systems, researchers can track its uptake, incorporation into complex lipids, and metabolism through various pathways, such as elongation, desaturation, and β-oxidation. This powerful technique, coupled with mass spectrometry, provides unparalleled insights into the dynamic nature of lipid networks, enabling the elucidation of disease mechanisms and the evaluation of therapeutic interventions targeting lipid metabolism.
Stable isotope tracing allows for the precise tracking of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H or D) are non-radioactive and safe for a wide range of biological studies.[1] When a deuterated compound like this compound is introduced into a system, the deuterium atoms act as a label, increasing the mass of the molecule. This mass shift allows for its differentiation from the endogenous, unlabeled counterpart using mass spectrometry.[1]
Applications in Research and Drug Development
The use of this compound as a tracer can be applied to several areas of research and drug development:
-
Elucidating Metabolic Pathways: Tracing the d5 label allows for the mapping of the metabolic fate of hexadecatetraenoic acid, including its elongation to longer-chain fatty acids and its entry into the β-oxidation pathway.[2][3]
-
Studying Lipid Homeostasis: Investigate the dynamics of fatty acid uptake, storage in lipid droplets, and incorporation into various lipid species such as triglycerides, phospholipids, and cholesteryl esters.
-
Drug Discovery and Development: Assess the effect of pharmacological agents on fatty acid metabolism. For example, it can be used to determine if a drug inhibits fatty acid elongation, desaturation, or β-oxidation.
-
Disease Research: Explore alterations in fatty acid metabolism in diseases like non-alcoholic fatty liver disease (NAFLD), cardiovascular diseases, and cancer.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies using this compound. These should be optimized based on the specific experimental system and research question.
In Vitro Labeling of Cultured Cells
This protocol describes the labeling of cultured cells with this compound to trace its incorporation into cellular lipids.
Materials:
-
This compound
-
Cell culture medium and supplements (e.g., dialyzed fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol, hexane, isopropanol)[4]
-
Internal standards for quantification (e.g., other deuterated fatty acids not expected to be metabolites of the tracer)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that allows for optimal growth and metabolism during the labeling period.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing this compound. The final concentration of the tracer needs to be optimized but can range from 1 to 50 µM. The tracer is typically dissolved in ethanol (B145695) or DMSO before being added to the medium. A control group with the vehicle should be included.
-
Labeling: Remove the standard culture medium from the cells, wash with PBS, and add the pre-warmed labeling medium. Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) to allow for the uptake and metabolism of the tracer.
-
Cell Harvesting and Lipid Extraction:
-
After the labeling period, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an ice-cold extraction solvent mixture (e.g., chloroform:methanol 2:1) to the cells.
-
Scrape the cells and collect the lysate.
-
Perform a lipid extraction method such as the Folch or Bligh and Dyer method.[5]
-
-
Sample Preparation for Analysis:
-
The extracted lipids can be analyzed directly (for lipidomics) or hydrolyzed to release the fatty acids.
-
For total fatty acid analysis, perform saponification using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from complex lipids.[4]
-
The fatty acids can then be derivatized (e.g., to fatty acid methyl esters - FAMEs) to improve their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
-
LC-MS/MS or GC-MS Analysis: Analyze the samples to identify and quantify the deuterated fatty acid and its metabolites.
In Vivo Labeling in Animal Models
This protocol provides a general guideline for administering this compound to animal models to study its metabolism in vivo.
Materials:
-
This compound formulated for in vivo administration (e.g., in an oil vehicle for oral gavage).
-
Animal model (e.g., mice, rats).
-
Tools for sample collection (e.g., blood collection tubes, tissue dissection tools).
-
Solvents and reagents for lipid extraction and analysis.
Procedure:
-
Animal Acclimation and Diet: Acclimate the animals to the housing conditions and provide a standard diet.
-
Tracer Administration: Administer this compound to the animals. The route of administration can be oral gavage, intravenous injection, or intraperitoneal injection, depending on the research question. The dosage will need to be optimized.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 1, 4, 8, 24 hours) to track the appearance and clearance of the tracer and its metabolites in circulation. At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, brain).
-
Lipid Extraction and Analysis: Process the plasma and tissue samples for lipid extraction as described in the in vitro protocol. Analyze the lipid extracts by LC-MS/MS or GC-MS to determine the distribution and metabolism of the d5-labeled fatty acid.
Data Presentation
Quantitative data from metabolic tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Representative Data on the Incorporation of a Deuterated Fatty Acid Tracer into Plasma Lipid Fractions over Time.
| Time (hours) | Triglycerides (% labeled) | Phospholipids (% labeled) | Cholesteryl Esters (% labeled) | Free Fatty Acids (% labeled) |
| 1 | 1.5 | 0.8 | 0.5 | 2.5 |
| 4 | 3.8 | 2.1 | 1.2 | 1.1 |
| 8 | 2.5 | 3.5 | 2.8 | 0.7 |
| 24 | 0.9 | 1.8 | 1.5 | 0.3 |
This table provides illustrative data adapted from studies using other deuterated fatty acid tracers and does not represent data from a study using this compound specifically. The maximum incorporation of deuterated fatty acids has been observed to occur between 6 to 12 hours post-administration.[6]
Table 2: Illustrative Metabolic Fate of a Labeled C16:0 Fatty Acid in a Biological System.
| Metabolite | Conversion Rate (%) | Pathway |
| C16:1 (Palmitoleic acid) | ~5-10% | Desaturation |
| C18:0 (Stearic acid) | ~15-20% | Elongation |
| C14:0 (Myristic acid) | ~2-5% | β-oxidation (chain shortening) |
This table presents hypothetical conversion rates for a C16 fatty acid to illustrate the type of quantitative data that can be obtained from tracer studies. Actual conversion rates will vary depending on the specific fatty acid and the biological system.
Visualization of Metabolic Pathways
Diagrams are essential for visualizing the complex metabolic networks traced in these experiments.
Caption: Metabolic fate of this compound.
Caption: General experimental workflow for metabolic flux analysis.
Conclusion
This compound is a powerful tool for investigating the complexities of fatty acid metabolism. The protocols and data presented here provide a framework for researchers to design and execute robust metabolic flux analysis experiments. By leveraging stable isotope tracing with this compound, scientists can gain deeper insights into lipid biology, paving the way for new diagnostic and therapeutic strategies for a range of metabolic diseases.
References
- 1. Measurement of fractional lipid synthesis using deuterated water (2H2O) and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hexadecatetraenoic Acid-d5 in Nutritional Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Hexadecatetraenoic acid-d5 (HDTA-d5) in nutritional research. HDTA-d5 is a stable isotope-labeled version of Hexadecatetraenoic acid, a polyunsaturated fatty acid (PUFA). The incorporation of deuterium (B1214612) atoms allows for its use as a tracer in metabolic studies, enabling researchers to track its absorption, distribution, metabolism, and incorporation into various lipid species without the need for radioactive isotopes.
Application Notes
This compound serves as an invaluable tool in lipidomics and nutritional science for elucidating the metabolic fate and biological roles of its corresponding unlabeled counterpart. Stable isotope labeling is a powerful technique for directly measuring the biosynthesis, remodeling, and degradation of biomolecules.[1][2] By introducing HDTA-d5 into in vitro or in vivo systems, researchers can quantitatively trace the pathways of this specific fatty acid.
Key Applications:
-
Metabolic Fate and Bioavailability Studies: HDTA-d5 can be administered orally or intravenously to animal models to study its absorption, distribution in various tissues (e.g., liver, adipose tissue, brain), and excretion rates.
-
Elucidation of Metabolic Pathways: By tracking the appearance of the deuterium label in downstream metabolites, researchers can identify the products of HDTA metabolism, such as elongated and desaturated fatty acids. For instance, studies have shown that hexadecatetraenoic acid can be metabolized to C18:4n-1.[3][4]
-
Lipid Turnover and Remodeling: The rate of incorporation and disappearance of HDTA-d5 in complex lipids, such as phospholipids (B1166683) and triacylglycerols, can be measured to determine lipid turnover rates in different cellular compartments and tissues.
-
Investigation of PUFA Signaling: As polyunsaturated fatty acids are known to influence various signaling pathways, HDTA-d5 can be used to investigate the specific role of this C16 PUFA in cellular signaling processes.[1][5]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a nutritional study in mice using this compound. This data is for illustrative purposes and would need to be generated through experimentation.
| Parameter | Control Group (Unlabeled Diet) | HDTA-d5 Treated Group | Unit |
| Plasma HDTA Concentration | Below Limit of Detection | 15.2 ± 3.1 | µg/mL |
| Liver HDTA-d5 Concentration | Not Applicable | 5.8 ± 1.2 | µg/g tissue |
| Adipose Tissue HDTA-d5 Concentration | Not Applicable | 2.1 ± 0.5 | µg/g tissue |
| Plasma C18:4n-1-d5 Concentration | Not Applicable | 1.9 ± 0.4 | µg/mL |
| Liver C18:4n-1-d5 Concentration | Not Applicable | 0.8 ± 0.2 | µg/g tissue |
| Incorporation into Liver Phosphatidylcholine | Not Applicable | 3.5 ± 0.7 | % of total PC |
| Fecal Excretion of HDTA-d5 | Not Applicable | 8.2 ± 2.5 | % of administered dose |
Experimental Protocols
Protocol 1: In Vivo Metabolic Tracing of this compound in Mice
This protocol describes the oral administration of HDTA-d5 to mice to trace its absorption, distribution, and metabolism.
Materials:
-
This compound (HDTA-d5)
-
Corn oil (or other suitable vehicle)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
Homogenizer
-
Organic solvents (Chloroform, Methanol (B129727), Water) of LC-MS grade
-
Internal standards for lipid extraction
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Tracer Preparation: Prepare a dosing solution of HDTA-d5 in corn oil at a suitable concentration (e.g., 10 mg/mL).
-
Dosing: Administer the HDTA-d5 solution to the mice via oral gavage at a specific dose (e.g., 100 mg/kg body weight).
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours) post-administration, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia. Euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, brain).
-
Sample Processing:
-
Immediately centrifuge blood samples to separate plasma.
-
Flash-freeze harvested tissues in liquid nitrogen.
-
Store all samples at -80°C until lipid extraction.
-
-
Lipid Extraction (Folch Method):
-
Homogenize a known weight of tissue or volume of plasma in a 2:1 (v/v) mixture of chloroform (B151607):methanol.
-
Add an internal standard mix for normalization.
-
Vortex the mixture and incubate on ice.
-
Add water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Analysis by LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify HDTA-d5 and its labeled metabolites.
-
Protocol 2: Lipidomics Sample Preparation for Mass Spectrometry
This protocol provides a general workflow for preparing lipid samples from biological matrices for mass spectrometry analysis.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Chloroform, Methanol, Water (LC-MS grade)
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Internal lipid standards
-
Centrifuge tubes (glass)
-
Nitrogen gas evaporator
Procedure:
-
Sample Thawing and Aliquoting: Thaw frozen samples on ice. Aliquot a precise amount of the sample (e.g., 50 mg of tissue or 50 µL of plasma) into a glass centrifuge tube.
-
Addition of Internal Standards: Spike the sample with a known amount of an internal standard mixture to control for extraction efficiency and instrument variability.
-
Lipid Extraction:
-
Add ice-cold methanol (containing BHT) to the sample and vortex.
-
Add ice-cold chloroform and vortex thoroughly.
-
Add ice-cold water to achieve a final chloroform:methanol:water ratio of 2:1:0.8 and vortex again.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the layers.
-
-
Collection of Lipid Phase: Carefully aspirate the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.
-
Storage: Store the final lipid extracts at -80°C until analysis.
Visualizations
Caption: Workflow for in vivo metabolic tracing of this compound.
References
- 1. Polyunsaturated Fatty Acid Derived Signaling in Reproduction and Development: Insights From Caenorhabditis elegans and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Polyunsaturated fatty acid biosynthesis pathway and genetics. implications for interindividual variability in prothrombotic, inflammatory conditions such as COVID-19✰,✰✰,★,★★ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4n-1)-Ethyl Ester on Lipid Content and Fatty Acid Composition in the Blood and Organs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Lipid Extraction with Internal Standards: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipids is crucial for understanding their diverse roles in biological processes and for the development of novel therapeutics. This application note provides a detailed standard operating procedure (SOP) for the extraction of lipids from biological samples using internal standards to ensure data accuracy and reproducibility. The inclusion of internal standards is a critical step in lipidomics workflows, as it corrects for variability introduced during sample preparation, extraction, and analysis.[1][2] An internal standard is a compound of known concentration added to a sample before any processing steps.[1][2][3] By measuring the ratio of the analyte's response to the internal standard's response, variations can be effectively normalized.[1] This document outlines three common lipid extraction methods—Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE)—and details the proper use of internal standards for reliable lipid quantification.
The Role of Internal Standards in Lipid Analysis
Internal standards serve several critical functions in quantitative lipidomics:
-
Correction for Sample Loss: During the multi-step process of lipid extraction, some sample loss is inevitable. An internal standard, added at the beginning of the workflow, experiences the same loss as the target analytes, allowing for accurate correction.[1]
-
Compensation for Matrix Effects: The sample matrix can suppress or enhance the ionization of analytes in a mass spectrometer. A chemically similar internal standard will experience similar matrix effects, enabling normalization of the analyte signal.[1]
-
Improved Precision and Accuracy: By accounting for variations in extraction efficiency and instrument response, internal standards significantly improve the precision and accuracy of lipid quantification.[1]
The ideal internal standard should not be naturally present in the sample and should be added as early as possible in the experimental workflow, preferably before the lipid extraction process begins.[2] Stable isotope-labeled lipids are often considered the gold standard for internal standards as they are chemically identical to their endogenous counterparts and co-elute during chromatography, thus experiencing the same matrix effects.[2] Odd-chain fatty acid-containing lipids are another common choice, particularly when isotopic standards are not available.[2]
Experimental Protocols
This section details the materials required and step-by-step procedures for three widely used lipid extraction methods.
Materials
-
Solvents: Chloroform (B151607), Methanol, Methyl-tert-butyl ether (MTBE), Isopropanol, Acetonitrile, Water (HPLC-grade or equivalent)
-
Reagents: 0.9% NaCl solution, Butylated hydroxytoluene (BHT)
-
Internal Standard Mix: A solution containing a known concentration of appropriate internal standards (e.g., stable isotope-labeled or odd-chain lipids). The choice of internal standards should reflect the lipid classes of interest.
-
Glassware: Glass centrifuge tubes, Pasteur pipettes, volumetric flasks
-
Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator
Protocol 1: Modified Folch Method
The Folch method is a classic biphasic extraction technique widely used for total lipid extraction.[4]
Caption: Workflow of the Bligh and Dyer lipid extraction method.
Procedure:
-
Sample Preparation: To 1 mL of aqueous sample (e.g., cell suspension, plasma), add the internal standard mix.
-
Solvent Addition (Step 1): Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex well. [5]3. Solvent Addition (Step 2): Add 1.25 mL of chloroform and vortex well. [5]4. Phase Separation: Add 1.25 mL of deionized water and vortex well. [5]5. Centrifugation: Centrifuge at 1,000 x g for 5 minutes at room temperature to induce phase separation. [5]6. Lipid Collection: Carefully remove the lower organic phase. [5]7. Drying: Dry the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipids in a suitable solvent for analysis.
Protocol 3: Methyl-tert-butyl ether (MTBE) Method
The MTBE method is a safer alternative to chloroform-based extractions and has been shown to provide good recovery for a broad range of lipid classes. [6][7] Workflow for the MTBE Lipid Extraction Method
Caption: Workflow of the MTBE lipid extraction method.
Procedure:
-
Sample Preparation: Homogenize approximately 30 mg of frozen tissue in 500 µL of ice-cold methanol. [8]2. Internal Standard Spiking: Add 40 µL of a deuterated lipid internal standard mix to 300 µL of the homogenate. [8]3. Solvent Addition: Add 1 mL of MTBE. [8]4. Extraction: Sonicate the mixture (e.g., 3 x 30 seconds) and agitate at 4°C for 30 minutes. [8]5. Phase Separation: Add 250 µL of ice-cold water, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes at 20°C. [8]6. Lipid Collection: Collect the upper organic phase.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical method.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes the average recoveries of internal standards for different extraction methods, providing a basis for method selection.
| Internal Standard Class | Alshehry Method Recovery (%) | Folch Method Recovery (%) | Matyash (MTBE) Method Recovery (%) |
| Phospholipids | >95 | 86 | 73 |
| Triglycerides (TG) | <80 | 86 | 73 |
| Diglycerides (DG) | <80 | 86 | 73 |
| Average Recovery | 99 | 86 | 73 |
Data synthesized from a comparative study on plasma lipid extraction protocols. [9]The Alshehry method is a single-phase extraction using 1-butanol/methanol. [9]
Quantification
Accurate quantification is achieved by creating a calibration curve.
-
Calibration Curve Construction: Prepare a series of calibration standards with known concentrations of the target analytes and a constant concentration of the internal standard. [1]Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. [1]2. Quantification of Unknowns: Determine the concentration of the analyte in the experimental samples by calculating the analyte-to-internal standard peak area ratio and interpolating the concentration from the calibration curve. [1]
Conclusion
The implementation of a standardized lipid extraction protocol that includes the use of appropriate internal standards is fundamental for generating high-quality, reproducible data in lipidomics research. The choice of extraction method should be guided by the specific lipid classes of interest and the sample matrix. While stable isotope-labeled standards are considered the gold standard, odd-chain lipids can also provide robust quantification. [2]By carefully following these detailed protocols, researchers can ensure the accuracy and reliability of their lipidomics data, paving the way for significant scientific advancements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 5. tabaslab.com [tabaslab.com]
- 6. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics and Lipidomics Sample Preparation [protocols.io]
- 9. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange of Deuterium in Fatty Acid Standards
Welcome to the Technical Support Center for addressing challenges related to the isotopic exchange of deuterium (B1214612) in fatty acid standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on maintaining the isotopic integrity of deuterated standards throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium isotopic exchange in fatty acid standards and why is it a concern?
A1: Deuterium isotopic exchange, or H-D exchange, is an unintended chemical reaction where deuterium atoms on a labeled fatty acid standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This is a critical issue in quantitative analysis, particularly in mass spectrometry-based methods, because it compromises the integrity of the internal standard.[3] The loss of deuterium alters the mass of the standard, which can lead to it being misidentified as the unlabeled analyte. This results in an underestimation of the internal standard's signal and an overestimation of the native analyte's concentration, ultimately leading to inaccurate and unreliable quantitative results.[3][4]
Q2: Which positions on a fatty acid molecule are most susceptible to deuterium exchange?
A2: The stability of a deuterium label is highly dependent on its location within the fatty acid molecule.
-
Highly Labile: Deuterium atoms attached to heteroatoms, such as the oxygen of a carboxylic acid group (-COOH), are extremely susceptible to exchange and will rapidly swap with protons from any protic solvent like water or methanol.[3]
-
Moderately Labile: Deuterium atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) are also prone to exchange, especially under acidic or basic conditions, through a process called keto-enol tautomerism.[3]
-
Generally Stable: Deuterium atoms on other carbon atoms along the fatty acid chain are generally stable under typical analytical conditions.
Q3: What are the primary factors that promote deuterium exchange?
A3: Several experimental factors can influence the rate and extent of deuterium exchange:
-
pH: The rate of H-D exchange is significantly influenced by pH. The exchange is catalyzed by both acids and bases, with the minimum rate of exchange for many compounds occurring at a pH of approximately 2.5-3.0.[2][3] Basic conditions, in particular, can greatly accelerate the exchange process.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2][3] Storing and processing samples at elevated temperatures can lead to a significant loss of the deuterium label over time.
-
Solvent Composition: Protic solvents, such as water, methanol, and ethanol, are a source of hydrogen atoms and can facilitate back-exchange. The longer the deuterated standard is exposed to these solvents, the greater the potential for exchange.[1]
-
Sample Matrix: Components within a biological matrix, like plasma or urine, can contain water and enzymes that may catalyze the exchange process.[1]
Q4: Are there more stable alternatives to deuterium-labeled fatty acid standards?
A4: Yes. While deuterated standards are widely used due to their cost-effectiveness, other stable isotope-labeled standards offer greater stability against back-exchange. The most common alternatives are:
-
¹³C-labeled Standards: These standards have Carbon-13 isotopes incorporated into the carbon backbone of the fatty acid. These labels are not susceptible to chemical exchange under typical analytical conditions, making them a more robust and reliable choice.[3]
-
¹⁵N-labeled Standards: For fatty acid derivatives containing nitrogen, such as fatty acid amides, ¹⁵N can be used as a stable isotope label that does not undergo back-exchange.[3]
The main drawback of ¹³C and ¹⁵N-labeled standards is their higher cost of synthesis compared to their deuterated counterparts.[5]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues related to isotopic exchange in deuterated fatty acid standards.
Guide 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your quantitative results for the target fatty acid are unexpectedly high, variable, or show a consistent positive bias.
Troubleshooting Workflow:
Troubleshooting Inaccurate Quantification
Guide 2: Decreasing Internal Standard Signal Over Time
Symptom: The peak area of your deuterated internal standard consistently decreases in samples that have been stored or are part of a long analytical run.
Troubleshooting Workflow:
Troubleshooting Decreasing Internal Standard Signal
Data Presentation
The following tables summarize key data related to the storage and stability of deuterated fatty acid standards.
Table 1: Recommended Storage Conditions for Deuterated Fatty Acid Standards
| Form | Saturation | Recommended Temperature | Container | Key Considerations |
| Solid/Powder | Saturated | ≤ -16°C | Glass, Teflon-lined cap | Stable as a dry powder. |
| Unsaturated | Not Recommended | Not Applicable | Highly hygroscopic; should be dissolved in an organic solvent immediately. | |
| Organic Solution | All Types | -20°C ± 4°C | Glass, Teflon-lined cap | Store under an inert atmosphere (argon or nitrogen). |
| Aqueous Suspension | All Types | Not Recommended for Long Term | Plastic or Glass | Prone to hydrolysis over time. |
Table 2: Factors Influencing Deuterium Exchange and Mitigation Strategies
| Factor | Impact on Exchange Rate | Mitigation Strategy |
| pH | Increases in acidic (<2.5) and basic (>3.0) conditions | Maintain pH between 2.5 and 3.0 during sample processing and LC separation.[2] |
| Temperature | Increases with higher temperature | Store standards at -20°C or below and perform sample preparation on ice.[2] |
| Solvent | Protic solvents (water, methanol) promote exchange | Use aprotic solvents (e.g., acetonitrile, isooctane) whenever possible. If aqueous solutions are necessary, consider using D₂O. |
| Derivatization | Acidic or basic derivatization reagents can catalyze exchange | Optimize derivatization conditions (time, temperature) and consider milder derivatization agents.[4] |
| Label Position | α-hydrogens and hydrogens on heteroatoms are more labile | Choose standards with deuterium labels on the stable carbon backbone. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Fatty Acid Standard
Objective: To determine if significant isotopic exchange of a deuterated fatty acid standard occurs under specific storage and sample processing conditions.
Materials:
-
Deuterated fatty acid internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
Sample preparation solvents (e.g., chloroform, methanol, water)
-
LC-MS/MS system
Methodology:
-
Prepare 'Time Zero' (T=0) Samples:
-
In a clean glass tube, add a known amount of the blank biological matrix.
-
Spike with the deuterated fatty acid IS at the final concentration used in your assay.
-
Immediately proceed with your standard lipid extraction protocol (e.g., Folch extraction).
-
Analyze the extracted sample by LC-MS/MS without delay.
-
-
Prepare Incubated Samples:
-
Matrix Stability: In a separate tube, add the same amount of blank matrix and spike with the deuterated IS. Store this sample under your typical sample storage conditions (e.g., -20°C for 24 hours).
-
Solvent Stability: In another tube, add the same amount of deuterated IS to your final reconstitution solvent. Store under the same conditions as the matrix stability sample.
-
-
Sample Processing:
-
After the incubation period, process the incubated samples using your standard lipid extraction protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the T=0 and incubated samples by LC-MS/MS.
-
Monitor the signal for both the deuterated IS and the corresponding unlabeled fatty acid.
-
-
Data Analysis:
-
Compare the peak area of the deuterated IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.[1]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[1]
-
Protocol 2: Modified Folch Extraction to Minimize Isotopic Exchange
Objective: To extract lipids from a biological matrix while minimizing the potential for deuterium exchange of the internal standard.
Materials:
-
Chloroform (pre-chilled)
-
Methanol (pre-chilled)
-
0.9% NaCl solution (pre-chilled)
-
Deuterated fatty acid internal standard
-
Sample (e.g., plasma, tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Methodology:
-
Sample Preparation:
-
Place the sample in a pre-chilled glass centrifuge tube on ice.
-
Spike the sample with a known amount of the deuterated fatty acid internal standard.
-
-
Solvent Addition:
-
Add a 20-fold excess of a pre-chilled chloroform:methanol (2:1, v/v) mixture. For example, for 100 µL of plasma, add 2 mL of the solvent mixture.[6]
-
-
Extraction:
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[6]
-
-
Phase Separation:
-
Lipid Collection:
-
Carefully collect the lower organic (chloroform) phase containing the lipids using a pre-chilled glass pipette.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable aprotic solvent (e.g., isooctane (B107328) or acetonitrile/isopropanol) for LC-MS or GC-MS analysis.
-
Modified Folch Extraction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. General procedure | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Assessing the Purity of Hexadecatetraenoic Acid-d5
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to assess the chemical and isotopic purity of Hexadecatetraenoic acid-d5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the critical purity aspects to consider for this compound?
A1: Two main types of purity are critical:
-
Chemical Purity: This refers to the percentage of the desired Hexadecatetraenoic acid molecule, irrespective of its isotopic composition. It assesses the presence of other fatty acids, isomers, or synthesis-related impurities.[1]
-
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the compound that contains the desired number of deuterium (B1214612) atoms (in this case, five). It quantifies the distribution of different deuterated forms (d0 to d5) and is crucial for its use as an internal standard in mass spectrometry-based assays.[2][3]
Q2: My mass spectrometry results show multiple peaks close to the expected mass. What could be the cause?
A2: This is common and can be attributed to several factors:
-
Isotopologue Distribution: You are likely observing the distribution of deuterated forms (d0, d1, d2, d3, d4, d5). This compound is intended to have five deuterium atoms, but the synthesis may result in molecules with fewer.[4][5] High-resolution mass spectrometry (HRMS) is essential to distinguish these isotopologues.[2][4]
-
Natural Isotope Abundance: The presence of naturally occurring ¹³C isotopes in the molecule will result in an M+1 peak. This contribution must be mathematically corrected when calculating isotopic purity.[6]
-
Chemical Impurities: The peaks could also represent other fatty acids with similar masses or degradation products. Coupling liquid or gas chromatography with mass spectrometry (LC-MS or GC-MS) is necessary to separate these compounds before detection.[2][7]
Q3: How can I differentiate between cis/trans isomers of Hexadecatetraenoic acid?
A3: Differentiating geometric isomers can be challenging as they have the same mass.
-
Gas Chromatography (GC): GC provides excellent separation of fatty acids, often after conversion to Fatty Acid Methyl Esters (FAMEs).[8][9] Specific GC columns and temperature programs can resolve many cis/trans isomers.
-
High-Performance Liquid Chromatography (HPLC): Certain HPLC columns, such as silver-ion (Ag+-HPLC) or specialized C18 columns, can separate geometric isomers based on the differential interaction of the double bonds with the stationary phase.[10][11]
Q4: My ¹H NMR spectrum shows small residual proton signals. Does this mean the compound is impure?
A4: Not necessarily. For highly deuterated compounds (>98 atom % D), residual proton signals are expected.[12] ¹H NMR is an indirect method for assessing deuteration; it quantifies purity by observing the disappearance of a proton signal. The purity is calculated by comparing the integral of the residual proton signal to a non-deuterated internal standard or a non-deuterated part of the molecule.[12] For unambiguous confirmation, ²H NMR is preferred as it directly detects the deuterium nuclei.[12][13]
Q5: What are common chemical impurities I should look for?
A5: Impurities can arise from the synthesis process or degradation.[1] For synthetic fatty acids, these may include:
-
Positional or geometric isomers. [10]
-
Saturated or less unsaturated fatty acid analogs. [14]
-
Oxidation products: Polyunsaturated fatty acids are susceptible to oxidation, especially when exposed to air and light.[1]
-
Residual solvents or reagents from the synthesis and purification process.
Purity Assessment Workflow
The following diagram outlines a general workflow for the comprehensive purity assessment of this compound.
Quantitative Data Summary
A typical Certificate of Analysis for a high-purity standard of this compound would include the following specifications.
| Parameter | Method | Typical Specification | Purpose |
| Chemical Purity | HPLC or GC-FID | ≥98% | Ensures the compound is free from other chemical entities.[15] |
| Isotopic Purity | Mass Spectrometry (MS) | ≥99% deuterated forms (d1-d5) | Confirms the level of deuterium enrichment.[16] |
| Deuterium Incorporation | Mass Spectrometry (MS) or NMR | ≥98 atom % D | Measures the percentage of deuterium at the specified labeled positions.[12][13] |
| Identity Confirmation | ¹H NMR, MS | Conforms to structure | Verifies the chemical structure and mass of the compound.[2] |
Key Experimental Protocols
Protocol 1: Isotopic Purity by LC-MS
This protocol determines the distribution of deuterated isotopologues.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL for injection.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate the analyte from potential impurities.[17] A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to aid ionization.[17]
-
Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in negative ion electrospray ionization (ESI) mode.[4][5]
-
Data Acquisition: Acquire full scan mass spectra over a range that includes the masses of all expected isotopologues (d0 to d5).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (e.g., m/z for d0, d1...d5).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Note: For highly accurate calculations, the raw data should be corrected for the natural abundance of ¹³C.[6]
-
Protocol 2: Chemical Purity by GC-MS (as FAMEs)
This protocol assesses the overall fatty acid profile and identifies volatile impurities. Fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) to improve their chromatographic properties.[9][18]
-
Derivatization to FAMEs:
-
To a known amount of the sample (~1 mg), add 1 mL of 0.5 M KOH in methanol (B129727).
-
Heat the mixture at 60°C for 10 minutes to saponify the lipid.
-
Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol and heat again at 60°C for 10 minutes to methylate the free fatty acids.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge.
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Conditions: Use a wax-type capillary column (e.g., HP-INNOWax).[19] A typical temperature program would start at a low temperature (~60°C), hold, and then ramp up to a higher temperature (~240°C) to elute all FAMEs.[19]
-
MS Conditions: Operate the mass spectrometer in Electron Impact (EI) ionization mode. Acquire data in full scan mode to identify unknown impurities by comparing their spectra to a library (e.g., NIST).[20]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound methyl ester.
-
Calculate the chemical purity by the area percent method: (Peak Area of Analyte / Total Peak Area of all components) x 100.
-
Protocol 3: Deuterium Incorporation by NMR
NMR provides direct evidence of deuterium incorporation and its location within the molecule.[12][21]
-
Sample Preparation: Dissolve 5-10 mg of the deuterated compound in a suitable non-deuterated NMR solvent (e.g., DMSO or H₂O for a ²H spectrum) or a standard deuterated solvent (e.g., CDCl₃ for a ¹H spectrum).[12][13]
-
¹H NMR Spectroscopy (Indirect Method):
-
Acquire a standard ¹H NMR spectrum.
-
Identify the signals corresponding to the protons at the positions that should be deuterated.
-
The reduction in the integral of these signals, relative to a signal from a non-deuterated part of the molecule or an internal standard, indicates the extent of deuteration.[12]
-
-
²H NMR Spectroscopy (Direct Method):
-
Acquire a ²H (Deuterium) NMR spectrum. This directly observes the deuterium nuclei.
-
The presence of a signal at the expected chemical shift provides unambiguous evidence of deuteration.[13][22]
-
The integral of the deuterium signal can be used for quantification, although this method is less sensitive than ¹H NMR.[12]
-
Troubleshooting Logic Diagram
This diagram provides a decision-making path for investigating unexpected results during purity analysis.
References
- 1. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. hplc.eu [hplc.eu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. WO2002102169A2 - Synthetic fat composition - Google Patents [patents.google.com]
- 15. Identity determination and purity testing [chemcon.com]
- 16. caymanchem.com [caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. shimadzu.com [shimadzu.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 22. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Lipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the LC-MS analysis of lipids.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
FAQ 1: What is ion suppression and why is it a significant problem in lipid analysis?
Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte.[1][2] This phenomenon occurs when co-eluting components from the sample matrix interfere with the analyte's ability to form gas-phase ions in the mass spectrometer's ion source.[1][2] The result is a decreased signal intensity for the analyte, which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][3] In lipidomics, this is particularly problematic due to the complexity of the biological matrix, which contains numerous components like proteins, salts, and other endogenous lipids that can cause this effect.[2][4][5] Phospholipids (B1166683) are one of the most significant contributors to ion suppression in the analysis of biological samples.[3][4]
FAQ 2: My analyte signal is low and inconsistent. How can I determine if ion suppression is the cause?
Low and inconsistent signal intensity are classic indicators of ion suppression.[3] To confirm if matrix effects are responsible, two primary methods can be employed:
-
Post-Column Infusion Experiment: This involves continuously infusing a standard solution of your analyte into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected onto the column. A drop in the constant analyte signal as the matrix components elute indicates the time regions where ion suppression is occurring.[1][6]
-
Analyte Signal Comparison: This method involves comparing the signal response of an analyte in a pure solvent to its response in a sample matrix where no analyte was initially present (a blank matrix extract spiked with the analyte post-extraction). A significantly lower signal in the matrix sample compared to the pure solvent points to ion suppression.[1][2]
FAQ 3: What are the most common sources of ion suppression in lipid analysis?
The primary sources of ion suppression in lipid analysis originate from the sample matrix itself. These include:
-
Phospholipids: Highly abundant in biological matrices like plasma and serum, phospholipids are a major cause of ion suppression, particularly in positive electrospray ionization (+ESI) mode.[3][4]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, leading to reduced ionization efficiency.[4][6]
-
Endogenous Compounds: Other small molecules, lipids, and peptides from the biological matrix can compete with the analyte for ionization.[4]
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware or vial cap liners, can also cause ion suppression.[1][7][8]
FAQ 4: What are the immediate troubleshooting steps I can take if I suspect ion suppression?
If you suspect ion suppression is affecting your results, here are some immediate actions you can take:
-
Dilute the Sample: A straightforward first step is to dilute your sample. This reduces the concentration of interfering matrix components.[1][3] However, this is only a viable option if your analyte concentration remains above the instrument's limit of detection after dilution.
-
Optimize Chromatography: Modifying your chromatographic method can separate your lipid analytes from the interfering matrix components.[1][2][3] This can be achieved by:
-
Improve Sample Preparation: Implementing a more rigorous sample cleanup method is one of the most effective ways to combat ion suppression.[1][2]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
Standard solution of the analyte of interest.
-
Syringe pump.
-
Tee-union.
-
LC-MS system.
-
Blank, extracted matrix sample (a sample prepared using the same extraction procedure as the study samples, but from a matrix known to be free of the analyte).
Methodology:
-
Prepare a standard solution of your analyte at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up the syringe pump to deliver a constant, low flow rate of the analyte standard (e.g., 10 µL/min).
-
Using a tee-union, introduce the analyte standard solution into the mobile phase flow after the analytical column but before the MS ion source.
-
Begin acquiring MS data, monitoring the mass transition for your analyte. You should observe a stable, elevated baseline signal.
-
Inject the blank, extracted matrix sample onto the LC column and run your standard chromatographic gradient.
-
Monitor the baseline for the infused analyte. A consistent signal indicates no suppression. A significant drop in the signal indicates that components eluting from the column at that time are causing ion suppression.[10]
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To produce a clean sample extract by removing common interferences like proteins, salts, and phospholipids.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges/plates.
-
Positive pressure or vacuum manifold.
-
Plasma sample containing the lipid of interest.
-
Methanol (B129727) (conditioning and elution solvent).
-
Water (equilibration solvent).
-
Weak wash solvent (e.g., 5% methanol in water).
-
Strong elution solvent (e.g., 90% methanol in water with 0.1% formic acid).
Methodology:
-
Condition: Pass 1 mL of methanol through the SPE sorbent.
-
Equilibrate: Pass 1 mL of water through the sorbent. Ensure the sorbent bed does not dry out.
-
Load: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Pass 1 mL of the weak wash solvent through the sorbent to remove salts and other polar interferences.
-
Elute: Elute the target lipids using 1 mL of the strong elution solvent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
This is a generalized protocol. The specific sorbent, solvents, and volumes should be optimized for the specific lipids of interest.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | General Impact on Ion Suppression | Throughput | Method Development Complexity |
| Protein Precipitation (PPT) | Low | High potential for ion suppression remaining.[1][6] | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Generally provides cleaner extracts than PPT.[1] | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Often the most effective for removing a broad range of interferences.[1][2] | Low to Moderate | High |
| HybridSPE-Phospholipid | Very High | Significant reduction in ion suppression from phospholipids. | Moderate | Low to Moderate |
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Major contributors to ion suppression in lipidomics.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Hexadecatetraenoic acid-d5 (HDTA-d5) MRM Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of collision energy for Hexadecatetraenoic acid-d5 (HDTA-d5) using Multiple Reaction Monitoring (MRM). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion m/z for this compound (HDTA-d5) in negative ion mode?
A1: The molecular weight of Hexadecatetraenoic acid is approximately 248.36 g/mol . For the deuterated form, this compound (C16H19D5O2), the molecular weight is approximately 253.4 g/mol . In negative ion mode, the deprotonated precursor ion [M-H]⁻ is monitored. Therefore, the recommended precursor ion m/z for HDTA-d5 is 252.4 .
Q2: What are the expected product ions for HDTA-d5 in an MRM experiment?
A2: Fatty acids typically fragment in predictable ways, often through the loss of small neutral molecules or cleavages along the carbon chain. For HDTA-d5, common product ions arise from the neutral loss of water (H₂O) or carbon dioxide (CO₂). Since the deuterium (B1214612) labels are on the terminal end of the fatty acid, they will be retained in most primary fragments. Predicted product ions are detailed in the MRM Transition Parameters table below. It is crucial to experimentally verify the most intense and specific product ions on your instrument.
Q3: How is the optimal collision energy for an MRM transition determined?
A3: The optimal collision energy is the voltage that produces the highest intensity of a specific product ion from a given precursor ion. This is determined experimentally by infusing a standard solution of the analyte and ramping the collision energy across a range of values for each MRM transition. The energy that yields the maximum signal intensity for the product ion is selected as the optimal collision energy.[1] This process is often automated in modern mass spectrometry software.
Q4: Why am I seeing a low signal for my HDTA-d5 MRM transitions?
A4: Low signal intensity can be caused by several factors:
-
Suboptimal Collision Energy: The applied collision energy may not be optimal for the selected transition. It is essential to perform a collision energy optimization experiment.
-
Incorrect MRM Transitions: The chosen precursor or product ions may not be the most abundant. Confirm the precursor m/z and perform a product ion scan to identify the most intense fragments.
-
Sample Preparation Issues: Inefficient extraction or derivatization (if used) can lead to low analyte concentrations.
-
Ion Source Conditions: The ion source parameters (e.g., temperature, gas flows, and voltage) may not be optimized for fatty acid analysis.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Chromatographic separation should be optimized to minimize these effects.
Q5: Should I use derivatization for HDTA-d5 analysis?
A5: Derivatization, such as methylation to form fatty acid methyl esters (FAMEs), can improve the chromatographic properties and ionization efficiency of fatty acids. For gas chromatography-mass spectrometry (GC-MS), derivatization is generally required. For liquid chromatography-mass spectrometry (LC-MS), it is not always necessary but can enhance sensitivity, particularly in positive ion mode. However, for this guide, we focus on the analysis of the underivatized free fatty acid in negative ion mode.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Very Low Precursor Ion Signal | Incorrect mass spectrometer settings (polarity, mass range). Sample degradation. Inefficient ionization. | Verify the mass spectrometer is in negative ion mode and the scan range includes m/z 252.4. Prepare fresh samples and standards. Optimize ion source parameters (e.g., spray voltage, source temperature, nebulizer gas). |
| Multiple Product Ions Observed | In-source fragmentation. Presence of isomers or isobars. | Optimize the declustering potential (DP) or cone voltage to minimize in-source fragmentation. Improve chromatographic separation to resolve isomers. Select the most specific and intense product ion for quantification. |
| High Background Noise | Matrix interference. Contaminated mobile phase or LC system. | Implement a more rigorous sample cleanup procedure. Use high-purity solvents and flush the LC system. Optimize chromatographic gradient to separate the analyte from interfering compounds. |
| Poor Reproducibility | Inconsistent sample preparation. Fluctuation in instrument performance. Variable matrix effects across samples. | Standardize the sample preparation protocol. Perform regular instrument calibration and maintenance. Use a stable isotope-labeled internal standard that is not HDTA-d5 to normalize for matrix effects. |
| Peak Tailing or Broadening | Poor chromatographic conditions. Column degradation. Sample overload. | Optimize the mobile phase composition and gradient. Replace the analytical column. Inject a lower concentration of the sample. |
Data Presentation: MRM Transition and Collision Energy Parameters
The following tables summarize the key parameters for setting up an MRM method for HDTA-d5. The collision energy values provided are typical starting points and should be optimized for your specific instrument and experimental conditions.
Table 1: Predicted MRM Transitions for this compound (HDTA-d5)
| Precursor Ion Name | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Description of Neutral Loss |
| HDTA-d5 | 252.4 | 234.4 | Loss of H₂O |
| HDTA-d5 | 208.4 | Loss of CO₂ | |
| HDTA-d5 | Variable | Fragmentation of the alkyl chain |
Table 2: Example Collision Energy Optimization Range
| Precursor Ion (m/z) | Product Ion (m/z) | Instrument Type (Example) | Collision Energy Range (eV) | Optimal CE (Example Starting Point) |
| 252.4 | 234.4 | SCIEX QTRAP Systems | 10 - 40 | 25 |
| 252.4 | 208.4 | SCIEX QTRAP Systems | 15 - 50 | 30 |
Note: Optimal collision energies are highly dependent on the instrument manufacturer and model. The values in this table are illustrative and should be determined empirically.
Experimental Protocols
Protocol 1: Collision Energy Optimization for HDTA-d5
Objective: To determine the optimal collision energy for the most intense and specific MRM transitions of HDTA-d5.
Materials:
-
This compound (HDTA-d5) standard solution (e.g., 1 µg/mL in methanol/water 80:20 v/v)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system
-
Syringe pump for direct infusion
Methodology:
-
Direct Infusion Setup: Infuse the HDTA-d5 standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
MS Settings:
-
Set the mass spectrometer to negative ion mode.
-
Perform a Q1 scan to confirm the presence and intensity of the precursor ion at m/z 252.4.
-
Perform a product ion scan of m/z 252.4 with a broad collision energy range (e.g., 10-50 eV) to identify the most abundant product ions.
-
-
Collision Energy Ramp:
-
Set up an MRM method with the determined precursor ion (m/z 252.4) and the selected product ions.
-
For each MRM transition, create an experiment that ramps the collision energy over a specified range (e.g., 5 to 60 eV in 2 eV steps).
-
Acquire data while infusing the standard.
-
-
Data Analysis:
-
Plot the intensity of each product ion as a function of the collision energy.
-
The collision energy that produces the maximum intensity for a given product ion is the optimal collision energy for that transition.[1]
-
Visualizations
Experimental Workflow for Collision Energy Optimization
References
Stability of Hexadecatetraenoic acid-d5 in different storage conditions
Welcome to the Technical Support Center for Hexadecatetraenoic acid-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and optimal performance of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of this compound?
For long-term stability, this compound, supplied as a solution in an organic solvent like ethanol, should be stored at -20°C. Under these conditions, the product is stable for at least two years. It is crucial to store the solution in a tightly sealed glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination.
Q2: Can I store this compound at temperatures other than -20°C?
While -20°C is the optimal temperature for long-term storage, short-term storage at higher temperatures may be acceptable depending on the duration. However, as a polyunsaturated fatty acid (PUFA), this compound is susceptible to degradation at elevated temperatures. Exposure to room temperature or even refrigeration (+4°C) for extended periods can lead to oxidation and hydrolysis, compromising the integrity of the standard. It is strongly advised to minimize the time the product spends outside of the freezer.
Q3: My this compound was received on wet ice. Is it still viable?
Yes. Shipping on wet ice is a standard procedure for short durations and is not expected to impact the stability of the product. Upon receipt, it is important to immediately transfer the vial to a -20°C freezer for long-term storage.
Q4: I observe a poor signal or no signal for this compound in my LC-MS analysis. What could be the cause?
Poor signal intensity can be due to several factors:
-
Degradation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the fatty acid.
-
Incomplete Solubilization: Ensure the standard is fully dissolved in the solvent. Gentle vortexing or sonication may aid dissolution.
-
Instrumental Issues: Check for any issues with your LC-MS system, such as ion source contamination or incorrect method parameters.
-
Adsorption: Fatty acids can adsorb to plastic surfaces. It is recommended to use glass or polypropylene (B1209903) vials and minimize the use of plastic pipette tips.
Q5: I see unexpected peaks in my chromatogram when analyzing this compound. What is the likely source?
Unexpected peaks can arise from:
-
Contamination: Impurities may be introduced from storage containers, solvents, or handling equipment. Ensure all glassware is scrupulously clean and use high-purity solvents.
-
Degradation Products: If the standard has degraded, you may observe peaks corresponding to oxidation or hydrolysis products.
-
Matrix Effects: If analyzing samples in a complex matrix, co-eluting substances can interfere with the signal.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Peak Areas | - Inconsistent injection volume- Partial precipitation of the standard- Adsorption to vials or pipette tips | - Verify the autosampler's precision.- Ensure the standard is fully dissolved before each use. Allow the vial to equilibrate to room temperature and vortex gently.- Use silanized glass vials or polypropylene vials to minimize adsorption. |
| Peak Tailing or Splitting | - Column degradation- Incompatible mobile phase or injection solvent- Column overload | - Use a new or validated column.- Ensure the injection solvent is of similar or weaker strength than the mobile phase.- Reduce the injection volume or the concentration of the standard. |
| Loss of Deuterium Label | - Exposure to harsh acidic or basic conditions- Certain analytical conditions | - Avoid extreme pH conditions during sample preparation and analysis.- Review your analytical method to ensure it is suitable for deuterated compounds. |
Stability of this compound
As a polyunsaturated fatty acid, the stability of this compound is highly dependent on storage conditions. The primary degradation pathways are oxidation and hydrolysis. The following tables provide an overview of the expected stability based on data from related polyunsaturated fatty acids.
Table 1: Long-Term Stability in Ethanol Solution
| Storage Temperature | Duration | Expected Purity | Primary Degradation Pathway |
| -20°C | ≥ 2 years | >98% | Minimal |
| +4°C | 1 month | ~95% | Oxidation |
| +4°C | 6 months | <90% | Oxidation, Hydrolysis |
| Room Temperature (~25°C) | 1 week | <90% | Rapid Oxidation |
| Room Temperature (~25°C) | 1 month | Significant Degradation | Rapid Oxidation |
Table 2: Short-Term Stability (Post-Dilution in Acetonitrile)
| Condition | Duration | Expected Purity | Notes |
| Autosampler at +4°C | 24 hours | >99% | Minimal degradation expected. |
| Autosampler at +4°C | 72 hours | >97% | Potential for minor oxidation. |
| Benchtop (Room Temperature) | 8 hours | >98% | Protect from direct light. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure for conducting a stability study of this compound in solution.
1. Materials:
-
This compound stock solution (in ethanol)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a C18 column
-
Mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
Temperature-controlled chambers/incubators
2. Sample Preparation:
-
Prepare a working solution of this compound from the stock solution at a known concentration (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile.
-
Aliquot the working solution into multiple glass vials with Teflon-lined caps.
-
Designate a set of vials for each storage condition to be tested (e.g., -20°C, +4°C, room temperature, and an elevated temperature for accelerated stability, such as 40°C).
-
Designate a set of vials for time point zero (T0) analysis.
3. Stability Study Execution:
-
Analyze the T0 samples immediately to establish the initial purity and concentration.
-
Place the remaining vials in their respective temperature-controlled environments.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months for long-term stability; 24, 48, 72 hours for short-term stability), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
4. Analysis:
-
Analyze the samples using a validated stability-indicating LC-MS method.
-
The method should be capable of separating the parent this compound from potential degradation products.
-
Monitor the peak area of the parent compound and any new peaks that appear over time.
5. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
-
Identify any major degradation products by their mass-to-charge ratio (m/z) and fragmentation pattern.
Protocol for a Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the solution and incubate at 60°C for 2 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the solution and keep at room temperature for 2 hours.
-
Thermal Degradation: Expose a solid residue of the standard (after evaporating the solvent) to 105°C for 24 hours.
-
Photodegradation: Expose the solution in a quartz cuvette to a light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
2. Sample Preparation and Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to the appropriate concentration for LC-MS analysis.
-
Analyze the stressed samples along with an unstressed control sample using a validated LC-MS method.
3. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products.
-
Assess the mass balance to account for the degraded parent compound.
-
The goal is to achieve 5-20% degradation of the active substance.[1][2]
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Hexadecatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Hexadecatetraenoic acid (16:4), a polyunsaturated fatty acid of interest in various research and development fields. We will explore three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This comparison is based on established validation parameters to assist researchers in selecting the most suitable method for their specific application.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for the analysis of Hexadecatetraenoic acid and its isomers using HPLC-UV, GC-MS, and LC-MS/MS. It is important to note that while a specific validated method for Hexadecatetraenoic acid using LC-MS/MS is presented, the data for HPLC-UV and GC-MS are representative of the performance for similar polyunsaturated fatty acids due to the limited availability of specific validation studies for this particular analyte with these techniques.
Table 1: Comparison of Validation Parameters for Hexadecatetraenoic Acid Analysis
| Validation Parameter | HPLC-UV (Underivatized) | GC-MS (as FAME) | LC-MS/MS (Specific Method) |
| Linearity (r²) | >0.99 | >0.99 | >0.99[1] |
| Limit of Detection (LOD) | ~0.0005 - 0.004 mg/mL | ~0.9 - 8.8 ng | 0.8 nmol/L[1] |
| Limit of Quantification (LOQ) | ~0.004 - 0.232 mg/mL[2][3][4] | ~9 - 88 ng[5] | 1.0 nmol/L[1] |
| Precision (%RSD) | <15% | <15% | Intra-day: 98-106%, Inter-day: 100-108%[1] |
| Accuracy (% Recovery) | 85-115% | 85-115% | 103-108%[1] |
Table 2: Summary of Method Characteristics
| Characteristic | HPLC-UV | GC-MS | LC-MS/MS |
| Derivatization | Not required for UV at low wavelengths[2][3][4][6] | Required (Transesterification to FAMEs)[1][7] | Not required |
| Sensitivity | Moderate | High | Very High |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Typical Application | Routine analysis of major fatty acids | Comprehensive fatty acid profiling | Targeted quantification in complex matrices |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below are detailed methodologies for the key steps in analyzing Hexadecatetraenoic acid using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of underivatized Hexadecatetraenoic acid, leveraging its absorbance at low UV wavelengths.
-
Sample Preparation:
-
Lipid extraction from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Saponification of the lipid extract using methanolic KOH to release free fatty acids.
-
Acidification of the sample followed by extraction of the fatty acids with a non-polar solvent like hexane (B92381).
-
Evaporation of the solvent and reconstitution of the sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, with a small percentage of acetic acid to ensure the analyte is in its protonated form.[2][3][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or Diode Array Detector (DAD) at a low wavelength (~210 nm) for underivatized fatty acids.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids, derivatization is required to increase their volatility.
-
Sample Preparation and Derivatization:
-
Lipid extraction from the sample matrix.
-
Transesterification of the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (B129727) (BF₃-MeOH) or methanolic HCl.[7]
-
Extraction of the FAMEs with hexane.
-
The hexane layer is then concentrated and injected into the GC-MS system.
-
-
GC-MS Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, typically starting at a lower temperature and ramping up to a higher temperature.
-
MS Detector: Electron Ionization (EI) source with a quadrupole mass analyzer, operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity, making it ideal for the quantification of low-abundance fatty acids in complex biological matrices. The following is based on a validated method for Hexadeca-4,7,10,13-tetraenoic acid in plasma.[1]
-
Sample Preparation:
-
Liquid-Liquid Extraction: Extraction of lipids from plasma using a mixture of organic solvents.
-
Solid-Phase Extraction (SPE): Further cleanup of the lipid extract to isolate the fatty acid fraction using an appropriate SPE cartridge.[1]
-
Evaporation of the solvent and reconstitution in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to aid in ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for Hexadecatetraenoic acid and its internal standard.[1]
-
Mandatory Visualization
Caption: General workflow for the validation of an analytical method based on ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of GC-MS and LC-MS for Fatty Acid Profiling
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and robust profiling of fatty acids is paramount in numerous scientific disciplines, from metabolic research and clinical diagnostics to pharmaceutical development and nutritional science. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) stand as the two principal analytical techniques for this purpose. The choice between these powerful platforms is often a critical decision, contingent on the specific research question, the fatty acid species of interest, and the sample matrix. This guide provides an objective cross-validation of GC-MS and LC-MS for fatty acid profiling, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their analytical workflows.
Data Presentation: A Quantitative Comparison of Performance
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative parameters for both GC-MS and LC-MS in the context of fatty acid analysis, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, methodology, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Analyte Form | Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives | Primarily Free Fatty Acids (underivatized) | GC-MS necessitates a derivatization step to increase analyte volatility.[1][2] LC-MS can directly analyze free fatty acids, simplifying sample preparation.[3] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range.[4][5][6][7] |
| Limit of Detection (LOD) | 1–30 µg/L for FAs; 0.003–0.72 µg/L for FAMEs | 3.0–14.0 ng/mL | LC-MS/MS generally offers superior sensitivity, particularly for targeted analyses in complex matrices.[8][9] |
| Limit of Quantification (LOQ) | Typically 3x LOD | 8.0–45.0 ng/mL | The lower LOQs of LC-MS/MS are advantageous for trace-level quantification.[8] |
| Precision (% RSD) | < 10% | Intraday: 0.7–9.1%; Interday: 3.7–9.5% | Both methods offer good precision, with LC-MS often showing slightly better reproducibility.[8] |
| Accuracy (% Recovery) | Good recovery values reported | 83.4–112.8% | Comparable and high accuracy is achievable with both techniques when using appropriate internal standards.[1][8] |
| Isomer Separation | Challenging for cis/trans and positional isomers | Superior for separation of cis/trans and positional isomers | HPLC, the separation front-end for LC-MS, excels at resolving structurally similar fatty acid isomers. |
| Analysis of Very Long-Chain Fatty Acids (VLCFAs) | Can be challenging due to high boiling points of derivatives | More amenable to the analysis of VLCFAs | LC-MS is generally better suited for the analysis of less volatile, longer-chain fatty acids.[10] |
Mandatory Visualization
To elucidate the experimental processes and logical connections inherent in cross-validating these two techniques, the following diagrams are provided.
Caption: Comparative workflows for fatty acid profiling via GC-MS and LC-MS.
Caption: Logical workflow for the cross-validation of GC-MS and LC-MS methods.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reliable and reproducible fatty acid profiling. Below are detailed methodologies for both GC-MS and LC-MS analyses.
GC-MS Protocol for Fatty Acid Profiling
This protocol is a generalized procedure and may require optimization based on the specific sample matrix and target fatty acids.
1. Lipid Extraction:
-
A common method for lipid extraction from biological samples is the Folch or Bligh-Dyer method, which utilizes a chloroform:methanol solvent system to efficiently extract a broad range of lipids.[1]
-
For solid samples, homogenization is typically required prior to extraction.
-
An internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid) should be added before extraction to correct for variations in sample preparation and analysis.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are subjected to saponification (hydrolysis) using a base, such as methanolic potassium hydroxide, to release esterified fatty acids from complex lipids (e.g., triglycerides, phospholipids).
-
Following saponification, the free fatty acids are derivatized to their more volatile and thermally stable FAMEs.[1][2] A common and effective reagent for this is boron trifluoride (BF₃) in methanol.[1]
-
The reaction is typically carried out at an elevated temperature (e.g., 60-100°C) for a specific duration (e.g., 10-60 minutes).[1]
-
After the reaction, the FAMEs are extracted into an organic solvent, such as hexane.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., SP-2560), is commonly used for the separation of FAMEs.
-
Injector: A split/splitless injector is typically used, with the mode and temperature optimized for the specific application.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a final temperature, with holds at specific temperatures to ensure adequate separation.
-
Carrier Gas: Helium is the most commonly used carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique for FAME analysis.
-
Acquisition Mode: Data can be acquired in either full scan mode for qualitative analysis and identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
-
4. Quantification:
-
FAMEs are identified by comparing their retention times and mass spectra to those of known standards.
-
Quantification is typically performed by generating a calibration curve with a series of FAME standards of known concentrations. The concentration of each fatty acid in the sample is then determined by relating its peak area to the calibration curve, normalized to the internal standard.
LC-MS Protocol for Fatty Acid Profiling
This protocol outlines a general approach for the direct analysis of free fatty acids.
1. Lipid Extraction:
-
Similar to the GC-MS protocol, a liquid-liquid extraction method like the Folch or Bligh-Dyer procedure is often employed.
-
For plasma or serum, a protein precipitation step using a cold organic solvent (e.g., acetonitrile (B52724) or isopropanol) can be used to simultaneously extract lipids and remove proteins.
-
An appropriate internal standard, such as a stable isotope-labeled fatty acid (e.g., d4-palmitic acid), should be added prior to extraction for accurate quantification.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase column, such as a C8 or C18, is typically used for the separation of free fatty acids.[10]
-
Mobile Phase: A gradient of an aqueous solvent (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (e.g., acetonitrile, methanol) is used to elute the fatty acids from the column.
-
Flow Rate and Column Temperature: These parameters are optimized to achieve the best chromatographic separation.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is most commonly used for the analysis of free fatty acids, as the carboxylic acid group readily deprotonates to form [M-H]⁻ ions.
-
Acquisition Mode: For targeted and highly sensitive quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method. This involves monitoring a specific precursor ion to product ion transition for each fatty acid.
-
3. Quantification:
-
Fatty acids are identified based on their retention times and specific MRM transitions, which are determined using authentic standards.
-
Quantification is achieved by constructing a calibration curve using a series of fatty acid standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the curve.
Concluding Remarks
Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of fatty acids. The choice between them is not a matter of one being universally superior to the other, but rather a decision based on the specific analytical requirements of the study.
GC-MS remains a robust and widely used technique, particularly for the analysis of total fatty acid profiles where the derivatization step allows for the analysis of fatty acids from all lipid classes. Its extensive and well-established libraries of mass spectra for FAMEs are invaluable for compound identification.
LC-MS , on the other hand, offers significant advantages in terms of simplified sample preparation (by avoiding derivatization), superior sensitivity for targeted analysis, and better performance in the separation of isomeric and labile fatty acids.[3] Its ability to directly analyze free fatty acids makes it particularly well-suited for studies focusing on this specific pool of metabolites.
For comprehensive and unambiguous fatty acid profiling, a cross-validation approach utilizing both GC-MS and LC-MS can provide the highest level of confidence in the analytical data. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals and ensure the generation of high-quality, reliable data in the dynamic field of fatty acid research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Hexadecatetraenoic Acid-d5 vs. C13-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. While both deuterated (²H or D) and carbon-13 (¹³C)-labeled compounds are mainstays in the field, a deeper dive into their performance reveals significant differences. This guide provides a comparative analysis of Hexadecatetraenoic acid-d5 and C13-labeled standards, supported by experimental data, to help inform the selection of the most appropriate internal standard for lipidomics and other quantitative applications.
The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass.[1] This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thus accurately correcting for variations throughout the analytical process.[1] While both deuterated and ¹³C-labeled standards aim for this ideal, their inherent properties lead to distinct advantages and disadvantages.
Key Performance Parameters: A Tabular Comparison
The following tables summarize quantitative data from various studies, highlighting the performance differences between deuterated and ¹³C-labeled internal standards across key analytical parameters. While direct comparative data for Hexadecatetraenoic acid is limited, the presented data from other fatty acids and lipidomics studies are representative of the expected performance.
Table 1: Analytical Performance Comparison
| Parameter | This compound (Deuterated) | C13-Labeled Hexadecatetraenoic acid | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[2] | Typically co-elutes perfectly with the analyte.[1] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy (Mean Bias) | Can lead to inaccuracies, with some studies showing up to 40% error in certain examples due to imperfect retention time match.[1] A mean bias of 96.8% with a standard deviation of 8.6% has been reported in some studies.[1] | Demonstrates improved accuracy and precision.[1] A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
| Precision (CV%) | Generally higher coefficient of variation (CV%). | Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[1][3][4] | Lower CV% indicates higher precision and data reliability. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites.[2][5] | Highly stable as ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.[5] | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[5] |
Table 2: Physical and Chemical Properties
| Property | This compound | C13-Labeled Hexadecatetraenoic acid |
| Chemical Formula | C₁₆H₁₉D₅O₂ | ¹³CₓC₁₆-ₓH₂₄O₂ (x = number of ¹³C atoms) |
| Molecular Weight | ~253.4 g/mol | Variable depending on the number of ¹³C atoms (e.g., ~254.3 g/mol for one ¹³C) |
| Isotopic Purity | Typically >98% | Typically >99% |
| Storage Conditions | -20°C | -20°C |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized for the analysis of fatty acids like Hexadecatetraenoic acid using stable isotope dilution LC-MS/MS.
Protocol 1: Lipid Extraction from Biological Matrices (e.g., Plasma)
This protocol is a widely used method for extracting lipids from plasma or serum.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of the internal standard (this compound or C13-labeled Hexadecatetraenoic acid) in a suitable solvent.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acids
This protocol outlines the general conditions for the chromatographic separation and mass spectrometric detection of Hexadecatetraenoic acid.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for fatty acid separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient Elution: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Hexadecatetraenoic acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
C13-Labeled Hexadecatetraenoic acid: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1: A typical workflow for quantitative lipid analysis using an internal standard.
Figure 2: Chromatographic behavior of C13-labeled vs. deuterated internal standards.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While deuterated standards like this compound are often more readily available and can be a cost-effective option, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[1]
The identical chromatographic behavior of ¹³C-labeled standards ensures more effective correction for matrix effects, leading to higher accuracy and precision.[1] Furthermore, their superior isotopic stability minimizes the risk of analytical errors that can arise from isotope exchange.[5] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results. Careful validation is crucial when using deuterated standards to ensure that potential issues like chromatographic shifts do not compromise the accuracy of the results, especially in complex biological matrices.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Inter-laboratory Comparison of Fatty Acid Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of fatty acids is paramount. This guide provides an objective comparison of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
The measurement of fatty acids is crucial in various fields, from clinical diagnostics to nutritional science. However, the variety of available analytical methods can lead to discrepancies in reported results between laboratories.[1] Inter-laboratory comparison studies are essential for assessing and improving the comparability of these measurements.[2][3] This guide focuses on the two most prevalent techniques: Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
Performance Comparison of Quantification Methods
The choice of an analytical method for fatty acid quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize key performance parameters for commonly used techniques.
Table 1: Performance Metrics for GC-Based Methods
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of fatty acid methyl esters (FAMEs) based on boiling points and polarity, with detection by a flame ionization detector.[4] | Separation of FAMEs followed by mass analysis, providing structural information. |
| Linearity (R²) | >0.9998[5] | >0.99 |
| Precision (RSD%) | <1.5% for peak areas[5] | 2.77-5.82% (Intra-day) |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[5] | Typically 0.01% to 0.05%[4] |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL[5] | Not explicitly found |
Table 2: Performance Metrics for LC-Based Methods
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of fatty acids based on their physicochemical properties, followed by mass analysis.[6] |
| Linearity (R²) | 100-fold linear dynamic range[7] |
| Precision (RSD%) | Generally good, with relative standard deviations <20% in inter-laboratory studies.[2] |
| Limit of Detection (LOD) | Median of 5 ng/ml[7] |
| Limit of Quantification (LOQ) | Not explicitly found |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility of fatty acid quantification. Below are outlines of typical workflows for GC-MS and LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely adopted technique for the qualitative and quantitative analysis of fatty acids.[8] Due to their low volatility, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[8]
1. Lipid Extraction:
-
The initial step involves extracting lipids from the sample matrix (e.g., plasma, tissues, cells).[8]
-
A common method for biological tissues is homogenization in a chloroform/methanol (B129727) mixture (2:1, v/v).[8]
-
For accurate quantification, a known amount of an internal standard, such as a deuterated fatty acid or a fatty acid not naturally present in the sample, is added.[8][9]
2. Saponification and Transesterification to FAMEs:
-
The extracted lipids are dried under a stream of nitrogen.[10]
-
To hydrolyze the lipids, a reagent like 0.5 M NaOH in methanol is added, and the mixture is heated.[9]
-
Following saponification, a reagent such as boron trifluoride (BF₃) in methanol (14% w/v) is added, and the sample is heated again to methylate the free fatty acids into FAMEs.[9][10]
-
The FAMEs are then extracted with an organic solvent like hexane.[9]
3. GC-MS Analysis:
-
The reconstituted FAMEs are injected into the GC-MS system.[10]
-
GC Conditions: A polar capillary column (e.g., DB-23) is typically used for the separation of FAMEs.[10] The oven temperature is programmed to ramp up to allow for the separation of different FAMEs.[11][12]
-
MS Conditions: The mass spectrometer is operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.[12] Electron ionization at 70 eV is common.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS allows for the analysis of fatty acids without derivatization and can handle non-volatile and higher-molecular-weight compounds.[13]
1. Lipid Extraction:
-
Similar to the GC-MS protocol, lipids are first extracted from the sample matrix. A modified Bligh-Dyer extraction is a common method.[14]
-
For cellular samples, cells can be lysed and fatty acids extracted and saponified.[7]
2. LC Separation:
-
A C8 or C18 reversed-phase column is commonly used for the separation of fatty acids.[6][7]
-
The mobile phase typically consists of a water-methanol or acetonitrile (B52724) gradient.[7][15] An ion-pairing agent, such as tributylamine, may be added to the mobile phase to improve chromatographic performance.[7]
3. MS Analysis:
-
After separation by LC, the analytes are ionized, commonly by electrospray ionization (ESI) in negative ion mode, and detected by the mass spectrometer.[15]
-
The mass spectrometer can be set to scan a specific mass range to detect a wide range of fatty acids.[7]
Inter-laboratory Comparison Workflow
An inter-laboratory comparison study is a structured process to assess the performance of different laboratories and methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography–mass spectrometry (LC-MS) lipid analysis [bio-protocol.org]
- 15. jsbms.jp [jsbms.jp]
A Researcher's Guide to Fatty Acid Derivatization: A Performance Evaluation of Leading Reagents
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is paramount. Direct analysis of free fatty acids, however, presents significant challenges due to their low volatility and high polarity. Derivatization, a process that converts fatty acids into more volatile and less polar analogues, is a critical step to enable robust analysis by gas chromatography-mass spectrometry (GC-MS) and enhance detection in high-performance liquid chromatography (HPLC). This guide provides an objective comparison of the performance of common derivatization reagents, supported by experimental data, to inform the selection of the most suitable method for your analytical needs.
Principles of Fatty Acid Derivatization
The primary goal of derivatization is to modify the carboxyl group of the fatty acid to reduce its polarity and increase its volatility, making it amenable to GC analysis, or to introduce a chromophoric or fluorophoric tag for sensitive detection by HPLC. The choice of derivatization reagent depends on the analytical technique, the nature of the sample, and the specific fatty acids of interest.
Performance Comparison of Derivatization Reagents for GC-MS Analysis
For GC-MS analysis, the most common derivatization methods are esterification, to form fatty acid methyl esters (FAMEs), and silylation, to form trimethylsilyl (B98337) (TMS) esters.
Esterification Reagents: BF₃-Methanol vs. HCl-Methanol
Acid-catalyzed esterification is a widely used technique for preparing FAMEs. Boron trifluoride (BF₃) in methanol (B129727) and methanolic hydrogen chloride (HCl) are two of the most common catalysts.
| Performance Metric | Boron Trifluoride (BF₃)-Methanol | Methanolic Hydrogen Chloride (HCl) | Key Considerations |
| Reaction Efficiency | High, complete conversion reported.[1] | High, comparable to BF₃-Methanol.[1][2] | Both reagents provide excellent yields for a wide range of fatty acids. |
| Reaction Conditions | Mild conditions (e.g., 60-100°C for 5-60 minutes).[3] | Similar mild conditions to BF₃-Methanol. | Reaction times and temperatures can be optimized for specific sample types.[3] |
| Derivative Stability | FAMEs are generally stable. However, high temperatures can lead to degradation of polyunsaturated fatty acids.[4][5] | FAMEs are stable. HCl is less volatile than BF₃, potentially reducing side reactions.[2] | Proper storage of derivatives is crucial for reproducibility. |
| Side Reactions | Can cause partial isomerization of some fatty acids.[2] | Less prone to causing isomerization compared to BF₃.[2] | Important for the analysis of specific isomers. |
| Cost & Handling | More expensive and volatile, requiring careful handling.[2] | More cost-effective and less volatile than BF₃.[2] | HCl-Methanol offers a practical advantage in terms of cost and safety. |
Silylation Reagents: BSTFA vs. MSTFA
Silylation replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are popular silylating agents, often used with a catalyst like trimethylchlorosilane (TMCS).
| Performance Metric | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Key Considerations |
| Reactivity | Highly reactive, suitable for a wide range of compounds including hindered hydroxyls when catalyzed with TMCS.[6] | Considered more volatile, with byproducts that are less likely to interfere with early eluting peaks. | The choice may depend on the complexity of the sample matrix. |
| Reaction Conditions | Typically 60°C for 60 minutes.[3][6] | Similar to BSTFA. | Both are highly sensitive to moisture, requiring anhydrous conditions.[3][6] |
| Derivative Stability | TMS derivatives have limited stability and are best analyzed within a week.[6] Some studies show stability for up to 72 hours at -20°C.[7] | Similar stability to BSTFA derivatives. | Prompt analysis after derivatization is recommended. |
| Versatility | Derivatizes multiple functional groups (e.g., hydroxyls, amines), which can be an advantage for multi-analyte screening but may also lead to artifacts in complex samples.[6] | Similar broad reactivity. | Method development should account for the potential derivatization of other compounds in the sample. |
| GC-MS Considerations | Byproducts are volatile and elute with the solvent front.[6] | Byproducts are also highly volatile. | Can lead to more complex electron ionization (EI) spectra compared to FAMEs.[6] |
Performance Comparison of Derivatization Reagents for HPLC Analysis
For HPLC analysis, derivatization aims to introduce a moiety that can be detected with high sensitivity by UV-Visible or fluorescence detectors.
| Reagent Class | Example Reagent | Detection Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages |
| Diazoalkanes | 9-Anthryldiazomethane (ADAM) | Fluorescence | Picomole levels.[8] | Reacts easily at room temperature without a catalyst, offering high sensitivity and selectivity.[8][9][10] |
| Chloroformates | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence | 0.01-0.05 µg/mL.[11] | Provides good sensitivity and reproducibility.[11] |
| Alkyl Halides | Pentafluorobenzyl Bromide (PFB-Br) | Electron Capture Detector (for GC), UV | Not specified in provided results. | Forms stable derivatives suitable for sensitive detection. |
| Hydrazines | 2-Nitrophenylhydrazine (2-NPH) | UV/Visible | Not specified in provided results. | Simple and reliable method for reversed-phase separation.[12] |
| Novel Reagents | 2-(11H-benzo[a]carbazol-11-yl)-ethyl-4-methylbenzenesulphonate (BCETS) | Fluorescence | 0.22–1.06 ng/mL.[13] | Offers high sensitivity for trace analysis.[13] |
| Novel Reagents | 4-((2-Methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-yl)amino)-Ethyl-4-Methyl Benzenesulfonate (MNDMB) | Fluorescence | 4–21 nmol/L.[14] | Specific labeling, simple enrichment, and high sensitivity.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for commonly used derivatization reagents.
Protocol 1: Acid-Catalyzed Esterification with BF₃-Methanol for GC-MS
This method is suitable for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[3]
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner.[3][15] If the sample is in an aqueous solution, it must be evaporated to dryness.[3]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the sample.[3]
-
Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-60 minutes.[3] Optimal time and temperature should be determined empirically for specific sample types.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381) or heptane.[3][15]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Centrifuge briefly to aid phase separation.
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 2: Silylation with BSTFA for GC-MS
This method forms trimethylsilyl (TMS) esters and is effective for various polar compounds. This method is highly sensitive to moisture.[3][6]
-
Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent like acetonitrile) into an autosampler vial.[3]
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the sample.[3][6]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3][6]
-
Analysis: After cooling, the sample can be directly injected into the GC-MS. Dilution with a solvent like dichloromethane (B109758) is optional.[3]
Protocol 3: Fluorescent Labeling with ADAM for HPLC
This protocol is for the derivatization of fatty acids with 9-Anthryldiazomethane (ADAM) for sensitive fluorescence detection.
-
Sample Preparation: Dissolve the fatty acid sample in a suitable solvent like ethyl acetate (B1210297).[9][10]
-
Reagent Addition: Add a 0.1% (w/v) solution of ADAM in ethyl acetate to the sample solution.[9]
-
Reaction: Let the mixture stand at room temperature for at least 60 minutes.[9] The reaction proceeds without a catalyst.[8]
-
Filtration: Filter the reaction mixture through a 0.2 µm membrane filter.
-
Analysis: Inject an appropriate volume of the filtered solution into the HPLC system.
Visualizing Experimental Workflows
Understanding the procedural flow is essential for executing these derivatization protocols effectively.
Caption: Workflow for Fatty Acid Esterification using BF₃-Methanol.
Caption: Workflow for Fatty Acid Silylation using BSTFA.
Caption: Workflow for HPLC Derivatization with a Fluorescent Reagent.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromforum.org [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jasco-global.com [jasco-global.com]
- 10. jascoinc.com [jascoinc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
Hexadecatetraenoic Acid-d5: A High-Fidelity Internal Standard for Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive comparison of Hexadecatetraenoic acid-d5, a deuterated internal standard, with other common alternatives, supported by experimental data and detailed analytical protocols.
This compound serves as an invaluable tool in mass spectrometry-based lipidomics, offering a stable, isotopically labeled analog for the quantification of its endogenous, non-labeled counterpart. Its chemical and physical properties closely mirror those of the analyte of interest, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. This mimicry is crucial for correcting analytical variability, thereby enhancing the precision and accuracy of quantitative measurements.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to co-elute with the target analyte during chromatography while being distinguishable by a mass spectrometer due to its higher mass. This co-elution ensures that any matrix effects or variations in ionization efficiency affect both the analyte and the internal standard similarly, leading to highly accurate quantification.
In contrast, other alternatives, such as odd-chain fatty acids (e.g., Heptadecanoic acid, C17:0), rely on their non-natural presence in most biological systems. While effective, their different chemical structures can lead to slight variations in chromatographic retention times and ionization efficiencies compared to the analytes of interest, potentially introducing a small bias in quantification.
Here, we present a summary of typical performance characteristics based on method validation studies for fatty acid analysis.
| Performance Metric | This compound (Deuterated Standard) | Heptadecanoic Acid (C17:0) (Odd-Chain Standard) |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (Recovery %) | Typically 90-110% | Typically 85-115% |
| Precision (%RSD) | <15% | <15% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low ng/mL range |
| Specificity | High (mass difference) | High (structural difference) |
Note: The values presented are typical ranges observed in various published analytical methods and may vary depending on the specific matrix, instrumentation, and experimental conditions.
A key study validating a quantitative LC-MS/MS assay for hexadeca-4,7,10,13-tetraenoic acid using its d5-deuterated form as a surrogate calibrant reported a detection limit of 1.1 nmol/L and a limit of quantification of 3.0 nmol/L. The coefficients of variation were found to be 7.7% at a concentration of 5 nmol/L and 1.8% at 80 nmol/L, demonstrating excellent precision.[1]
Experimental Protocols
Accurate quantification of fatty acids using this compound as an internal standard requires meticulous sample preparation and analysis. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This method is a widely used approach for the quantification of total fatty acids.
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue).
-
Add a known amount of this compound solution to the homogenate.
-
Perform lipid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
2. Saponification and Derivatization (Methylation):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of sodium hydroxide (B78521) in methanol and heat to saponify the lipids into free fatty acids.
-
Add a methylation reagent, such as boron trifluoride in methanol, and heat to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Add a nonpolar solvent (e.g., hexane) and water to extract the FAMEs.
-
Collect the upper hexane (B92381) layer containing the FAMEs.
3. GC-MS Analysis:
-
Inject the FAME extract onto a suitable GC column (e.g., a polar capillary column).
-
Use a temperature gradient to separate the different FAMEs based on their volatility and polarity.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target FAMEs and the deuterated internal standard.
LC-MS/MS Analysis of Free Fatty Acids
This method is suitable for the direct analysis of free fatty acids without derivatization.
1. Sample Preparation:
-
To a biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each fatty acid and the deuterated internal standard are monitored for highly selective and sensitive quantification.[2][3][4][5][6]
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps.
Conclusion
The selection of an appropriate internal standard is fundamental to achieving high-quality quantitative data in lipidomics research. This compound, as a stable isotope-labeled internal standard, offers superior performance by closely mimicking the behavior of its endogenous counterpart throughout the analytical process. This leads to more accurate and precise quantification compared to alternatives with different chemical structures. By following robust and well-validated experimental protocols, researchers can confidently utilize this compound to obtain reliable data crucial for advancing our understanding of lipid metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. msacl.org [msacl.org]
- 3. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
- 4. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantitative Analysis of Hexadecatetraenoic Acid: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Hexadecatetraenoic acid (16:4). This polyunsaturated fatty acid is of growing interest in various research fields, including metabolism and drug development. The selection of an appropriate analytical method is crucial for obtaining accurate and reliable quantitative data. This document presents a summary of performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow to aid in your decision-making process.
Data Presentation: Linearity and Range of Quantification
The following table summarizes the key performance characteristics for the quantification of Hexadecatetraenoic acid using LC-MS/MS and for general fatty acid analysis using GC-MS. It is important to note that while specific data for Hexadecatetraenoic acid was available for LC-MS/MS, the GC-MS data represents the typical performance for a range of fatty acids due to the limited availability of specific validation data for Hexadecatetraenoic acid.
| Parameter | LC-MS/MS for Hexadecatetraenoic Acid (16:4n-3) | GC-MS for Fatty Acid Methyl Esters (General) |
| Linearity (R²) | > 0.99[1] | ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 1.0 nmol/L[1] | 1.25 - 5.95 µg/L[2] |
| Upper Limit of Quantification (ULOQ) | 100 nmol/L[1] | Not explicitly stated, but linearity is demonstrated over a wide range. |
| Derivatization Required | No | Yes (typically methylation to form Fatty Acid Methyl Esters - FAMEs) |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are based on established methods for the analysis of Hexadecatetraenoic acid and other polyunsaturated fatty acids.
LC-MS/MS Method for Hexadecatetraenoic Acid in Human and Mouse Plasma
This method is adapted from a validated assay for the quantification of FA(16:4)n-3.[1]
1. Sample Preparation:
-
Liquid-Liquid Extraction:
-
To a plasma sample, add an internal standard (e.g., deuterated FA(16:3)n-3).
-
Perform liquid-liquid extraction using a suitable organic solvent system (e.g., chloroform/methanol).
-
Vortex and centrifuge the mixture to separate the organic and aqueous layers.
-
Collect the organic layer containing the lipids.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Evaporate the collected organic solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Load the reconstituted sample onto an SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the fatty acid fraction with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small volume (e.g., 5-10 µL).
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Hexadecatetraenoic acid and the internal standard.
-
GC-MS Method for General Fatty Acid Analysis (as FAMEs)
This protocol outlines a general procedure for the analysis of fatty acids by GC-MS, which requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).
1. Sample Preparation and Derivatization:
-
Lipid Extraction:
-
Extract total lipids from the sample using a method such as Folch or Bligh-Dyer with a chloroform/methanol (B129727) mixture.
-
-
Saponification and Methylation:
-
Saponify the extracted lipids using a methanolic base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms.
-
Methylate the free fatty acids to form FAMEs using a reagent such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl.
-
Heat the reaction mixture to ensure complete derivatization.
-
After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.
-
Collect the organic layer containing the FAMEs.
-
Wash the organic layer with water to remove any remaining reagents.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
The resulting solution containing FAMEs is ready for GC-MS analysis.
-
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A polar capillary column suitable for FAME separation (e.g., a wax-type or a high-cyanopropyl-phase column).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient to separate FAMEs based on their chain length and degree of unsaturation.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Full scan to identify the FAMEs based on their mass spectra and retention times, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Mass Range: A typical mass range for detecting FAME fragments (e.g., m/z 50-500).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS analysis of Hexadecatetraenoic acid.
Caption: LC-MS/MS workflow for Hexadecatetraenoic acid analysis.
Caption: GC-MS workflow for fatty acid (as FAMEs) analysis.
Comparison and Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of fatty acids.
LC-MS/MS offers the significant advantage of not requiring a derivatization step, which simplifies sample preparation and reduces the potential for analytical variability. The high selectivity and sensitivity of MRM detection make it an excellent choice for complex biological matrices. The provided data for Hexadecatetraenoic acid demonstrates a well-defined linear range suitable for many biological applications.
GC-MS is a well-established and robust technique for fatty acid analysis. However, the mandatory derivatization to FAMEs adds an extra step to the workflow. GC provides excellent chromatographic resolution for separating different fatty acid isomers. While specific quantitative data for Hexadecatetraenoic acid is not as readily available in the literature, the general performance characteristics for FAME analysis by GC-MS indicate good linearity and low limits of detection.
Recommendation:
The choice between LC-MS/MS and GC-MS will depend on the specific requirements of your research.
-
For researchers prioritizing a simpler workflow and analyzing the native form of the fatty acid, LC-MS/MS is the preferred method. Its high sensitivity and selectivity are well-suited for targeted quantification in complex samples.
-
For laboratories with established GC-MS expertise and for studies requiring the simultaneous analysis of a broad range of fatty acids, GC-MS remains a viable and powerful option. The extensive libraries of FAME mass spectra can also aid in the identification of unknown fatty acids.
Ultimately, the optimal method will be determined by factors such as available instrumentation, sample throughput needs, and the specific research question being addressed. Method validation should always be performed in the target matrix to ensure data quality and reliability.
References
A Comparative Guide to Polyunsaturated Fatty Acid (PUFA) Extraction Methods
This guide provides an objective comparison of modern and conventional extraction methods for polyunsaturated fatty acids (PUFAs), tailored for researchers, scientists, and drug development professionals. We will delve into the performance, efficiency, and underlying principles of each technique, supported by experimental data, to facilitate an informed choice of methodology for your specific research and development needs.
Introduction to PUFA Extraction
Polyunsaturated fatty acids, such as omega-3 (e.g., EPA and DHA) and omega-6, are crucial for human health, playing significant roles in mitigating inflammation, supporting cardiovascular health, and ensuring proper brain function.[1][2] Their effective extraction from sources like microalgae, fish oils, and oilseeds is a critical first step for their use in pharmaceuticals, nutraceuticals, and research. Extraction methods have evolved from traditional solvent-based techniques to more advanced "green" technologies that offer improved efficiency, higher purity, and a reduced environmental footprint.[3][4]
Comparative Analysis of Extraction Methods
The selection of an extraction method significantly impacts the yield, purity, and quality of the extracted PUFAs. Conventional methods like Soxhlet and Folch are often considered gold standards but come with drawbacks such as long extraction times and the use of hazardous solvents.[5][6] Modern green techniques, including Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE), present promising alternatives.[4][7]
Table 1: Quantitative Comparison of PUFA Extraction Methods
| Method | Principle | Typical Yield | PUFA Content/Purity | Extraction Time | Solvents | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with an organic solvent. | High (e.g., ~18-20% lipid yield from microalgae)[8][9] | Can be low due to thermal degradation of PUFAs.[6] | 6-24 hours | Hexane, Chloroform, Methanol | High lipid recovery, well-established.[5][10] | Time-consuming, large solvent volume, potential thermal degradation of heat-sensitive compounds.[6][11] |
| Folch/Bligh & Dyer | Liquid-liquid extraction using a chloroform-methanol-water system to partition lipids. | High (Considered a "gold standard" for total lipid recovery)[5] | Good; PUFA content of 29.9% from Nannochloropsis sp.[8] | 1-4 hours | Chloroform, Methanol (toxic) | High efficiency for a wide range of lipids, operates at room temperature.[5] | Use of toxic and environmentally harmful solvents, labor-intensive.[11] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent, which has properties of both a liquid and a gas.[12] | High (e.g., 96.4% from hake by-products)[13] | High; yields solvent-free extracts with high PUFA concentration.[14][15] | 1-3 hours | Supercritical CO₂, often with a co-solvent like ethanol (B145695).[12][15] | Environmentally friendly, non-toxic, high selectivity, solvent-free product.[12][15] | High initial equipment cost, can be complex to optimize.[16] |
| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves (>20 kHz) to create acoustic cavitation, disrupting cell walls and enhancing solvent penetration.[7][17] | Good (Yield increased by 11.5% for flaxseed oil vs. conventional solvent extraction)[18][19] | High; PUFA content of 68.12% in flaxseed oil vs. 66.56% with solvent extraction.[18][19] | 15-60 minutes | Green solvents (e.g., ethanol, 2-MeTHF) or conventional solvents.[20] | Fast, efficient, reduced solvent consumption, lower energy input.[7][17] | Potential for free radical formation, localized heating may affect sensitive compounds if not controlled. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture due to increased internal pressure.[21][22] | High (e.g., 16.1% lipid yield from Nannochloropsis sp.)[8] | Very High (PUFA content of 44.5% from Nannochloropsis sp. vs. 7.07% for Soxhlet)[8] | 5-30 minutes | Green solvents (e.g., brine, ethanol) or conventional solvents.[8][23] | Extremely fast, high efficiency, reduced solvent use, selective heating.[23][24] | Requires microwave-transparent solvents, potential for localized overheating. |
| Enzyme-Assisted Extraction (EAE) | Utilizes enzymes (e.g., proteases, cellulases) to break down cell wall components, facilitating the release of intracellular lipids.[25][26] | Moderate to High (Doubled oil extractability from cobia liver to 38%)[27] | Good; preserves the quality of PUFAs due to mild processing conditions.[26][28] | 2-16 hours | Primarily aqueous medium (water/buffer).[25][27] | Eco-friendly, highly specific, avoids organic solvents, yields high-quality oil.[25] | Higher cost of enzymes, longer incubation times, requires specific pH and temperature control.[27] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key extraction methods discussed.
1. Protocol: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: The raw material (e.g., dried microalgae biomass, fish meal) is ground to a uniform particle size (typically 200-500 µm) to maximize surface area.[13] The moisture content should ideally be below 10%.
-
Apparatus: A laboratory or pilot-scale SFE system.
-
Procedure:
-
Load the ground sample into the extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 25-35 MPa).[12][13]
-
Heat the vessel to the target temperature (e.g., 40-60 °C).[12][13]
-
Introduce a continuous flow of supercritical CO₂ through the vessel. An organic co-solvent like ethanol may be added to modify polarity.
-
The CO₂, now containing the extracted lipids, flows into a separator vessel where pressure and temperature are reduced.
-
This causes the CO₂ to return to a gaseous state, precipitating the lipid extract, which is collected at the bottom of the separator.
-
The gas-phase CO₂ is then re-compressed and recycled.
-
The extraction is run for a specified duration (e.g., 3 hours) to achieve the desired yield.[13]
-
2. Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: The sample is dried and ground.
-
Apparatus: An ultrasonic bath or a probe-type sonicator.
-
Procedure:
-
Place the prepared sample into an extraction flask.
-
Add the chosen solvent (e.g., hexane, ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[18][19]
-
Immerse the flask in the ultrasonic bath or place the ultrasonic probe directly into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 15-40 minutes).[18][19]
-
Maintain a constant temperature (e.g., 30 °C) using a cooling jacket or water bath to prevent thermal degradation.[18][19]
-
After sonication, separate the mixture by filtration or centrifugation.
-
Evaporate the solvent from the liquid phase under a vacuum to recover the lipid extract.
-
3. Protocol: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: The sample is dried and ground.
-
Apparatus: A scientific microwave extraction system (open or closed vessel).
-
Procedure:
-
Place the sample in a microwave-safe extraction vessel with the selected solvent (e.g., 10% w/v brine solution).[8]
-
Seal the vessel (if using a closed-vessel system).
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 100 °C), time (e.g., 30 minutes), and power (e.g., 400 W).[8][22]
-
After the extraction cycle, allow the vessel to cool to room temperature.
-
Filter or centrifuge the mixture to separate the solid residue from the solvent containing the extracted lipids.
-
Recover the lipid extract by solvent evaporation or phase separation.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.
Caption: General workflow for the extraction and purification of PUFAs from raw biomass.
Caption: Simplified pathway showing PUFAs as precursors to signaling molecules.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.org.co [scielo.org.co]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Use of Ultrasound-Assisted Extraction on the Quality of Brazil Nut Oil (Bertholletia excelsa HBK) [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Microalgal polyunsaturated fatty acids: Hotspots and production techniques [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. ijcmas.com [ijcmas.com]
- 13. supercriticalfluids.com [supercriticalfluids.com]
- 14. Separation of biosynthetic polyunsaturated fatty acid (PUFA) with supercritical fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of ultrasonic treatment on extraction and fatty acid profile of flaxseed oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 19. ocl-journal.org [ocl-journal.org]
- 20. Green ultrasonication-assisted extraction of microalgae Chlorella sp. for polysaturated fatty acid (PUFA) rich lipid extract using alternative solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 22. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Enzyme-assisted extraction of fatty acid from <i>Caulerpa lentilifera</i>: a preliminary study - ProQuest [proquest.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Enzymatic purification of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time
For researchers, scientists, and drug development professionals, the use of deuterium-labeled compounds as internal standards in quantitative bioanalysis is a widespread practice. However, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), can introduce a subtle but significant chromatographic artifact: a shift in retention time. This guide provides an objective comparison of the retention behavior of deuterated and non-deuterated compounds, supported by experimental data and detailed methodologies, to elucidate the chromatographic isotope effect.
The phenomenon, known as the chromatographic isotope effect (CIE), arises from the minor physicochemical differences between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These seemingly small changes can influence the intermolecular interactions between the analyte and the stationary phase, leading to altered retention times.[1]
The Prevailing Trend: An Inverse Isotope Effect in Reversed-Phase Chromatography
In the most commonly used chromatographic mode, reversed-phase liquid chromatography (RPLC), a general trend is observed: deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][3] This is often referred to as an "inverse isotope effect."[1][3] The earlier elution is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, which results in weaker interactions with the non-polar stationary phase.[2]
Conversely, in normal-phase liquid chromatography (NPLC), the opposite can occur, with deuterated compounds sometimes exhibiting longer retention times.[3][4][5] This suggests that in a polar environment, the interactions between the deuterated analyte and the polar stationary phase can be stronger.[3]
The magnitude of this retention time shift is not constant and is influenced by several factors:
-
Number of Deuterium Atoms: A greater number of deuterium substitutions generally leads to a more pronounced shift in retention time.[1]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase.[4] Deuteration on aromatic rings may have a different impact than on aliphatic chains.[6]
-
Molecular Structure: The inherent properties of the analyte itself play a crucial role in the extent of the isotope effect.[4]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the typical retention time differences observed between deuterated and non-deuterated compounds across different chromatographic techniques. A positive retention time shift (Δt_R) indicates that the deuterated compound elutes earlier.
| Compound Class | Stationary Phase | Mobile Phase | Retention Time Shift (Δt_R) | Reference |
| Peptides (dimethyl labeled) | C18 | Acetonitrile (B52724)/Water with Formic Acid | Deuterated elutes earlier | [2] |
| Aldehydes (derivatized) | Phenyl-Hexyl | Acetonitrile/Water with Formic Acid | Isotope effect observed | [7] |
| Metformin (B114582) | Polydimethylsiloxane (B3030410) (PDMS) | - | tR(H)/tR(D) = 1.0084 | [6][8] |
| Olanzapine | Normal-Phase | - | Deuterated elutes later | [5] |
Note: Δt_R = t_R(protiated) - t_R(deuterated). A positive value indicates the deuterated compound elutes earlier. tR(H) and tR(D) are the retention times of the non-deuterated and deuterated compounds, respectively.
Experimental Protocols
Accurate assessment of the chromatographic isotope effect requires precise and reproducible experimental conditions. Below are detailed methodologies for commonly used chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metformin Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.[6]
-
Sample Preparation: Samples of non-deuterated (d₀) and deuterated (d₆) metformin are prepared in a suitable solvent (e.g., dichloromethane).[6]
-
GC Conditions:
-
Column: A nonpolar stationary phase such as polydimethylsiloxane (PDMS).[6]
-
Carrier Gas: Helium or another inert gas at a constant flow rate.[6]
-
Temperature Program: An optimized temperature gradient to ensure adequate separation.[6]
-
Injection: A specific volume of the sample is injected into the GC system.[6]
-
-
Mass Spectrometry Conditions:
-
Data Analysis: The retention time is measured from the point of injection to the apex of the chromatographic peak for each isotopologue. The chromatographic isotope effect (CIE) is then calculated as the ratio of the retention time of the non-deuterated compound to that of the deuterated compound (CIE = tR(H)/tR(D)).[6]
Reversed-Phase Liquid Chromatography (RPLC) for Labeled Peptides
-
Instrumentation: Ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer.[6]
-
Sample Preparation: Tryptic digests of proteins are labeled with "light" (non-deuterated) and "heavy" (deuterated) dimethyl labels.[6]
-
RPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Temperature: The column is maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Full scan MS or tandem MS (MS/MS) can be used to identify and quantify the light and heavy peptide pairs.
-
-
Data Analysis: The retention times of the light and heavy labeled peptides are determined from their respective extracted ion chromatograms. The retention time shift (Δt_R) is calculated by subtracting the retention time of the heavy (deuterated) peptide from the light (non-deuterated) peptide.[2]
Visualizing the Concepts
To better understand the workflow and the factors influencing the isotope effect, the following diagrams are provided.
Caption: Experimental workflow for assessing the impact of deuteration on retention time.
Caption: Factors contributing to the deuterium isotope effect on retention time.
Conclusion and Recommendations
The deuterium isotope effect on chromatographic retention time is a well-documented phenomenon that researchers using stable isotope-labeled internal standards must consider. In reversed-phase chromatography, deuterated compounds typically elute earlier, and the magnitude of this shift is dependent on molecular and experimental factors.
For quantitative methods relying on the co-elution of an analyte and its deuterated internal standard, it is crucial to experimentally verify the degree of separation.[3] If a significant retention time shift is observed, it may lead to differential matrix effects and compromise the accuracy of the assay.[9] In such cases, several strategies can be employed:
-
Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to minimize the retention time difference.[4]
-
Alternative Isotope Labeling: The use of internal standards labeled with heavy isotopes such as ¹³C or ¹⁵N can be an effective alternative. These isotopes induce a negligible chromatographic isotope effect, resulting in better co-elution with the non-labeled analyte.[4][7]
By understanding the principles of the chromatographic isotope effect and implementing appropriate experimental design and validation, researchers can ensure the accuracy and reliability of their quantitative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Measurement Uncertainty in the Quantification of Hexadecatetraenoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like Hexadecatetraenoic acid (16:4) is critical for understanding its role in various biological processes. This guide provides an objective comparison of common analytical methods for Hexadecatetraenoic acid quantification, with a focus on understanding and minimizing measurement uncertainty. Experimental data from various studies are presented to support the comparison.
Hexadecatetraenoic acid is a polyunsaturated fatty acid found in certain marine algae and has been noted for its potential to induce chemotherapy resistance.[1] Therefore, robust and reproducible quantification methods are essential for further clinical studies.[1] The primary analytical techniques for the quantification of fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Understanding Measurement Uncertainty
Measurement uncertainty reflects the lack of exact knowledge of the true value of the measurand (in this case, the concentration of Hexadecatetraenoic acid).[2] It is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. Estimating measurement uncertainty involves identifying all potential sources of error in the analytical process, quantifying their contributions, and combining them to provide a total uncertainty value.
The main sources of uncertainty in the quantification of Hexadecatetraenoic acid are outlined in the workflow diagram below.
References
Safety Operating Guide
Proper Disposal of Hexadecatetraenoic Acid-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Hexadecatetraenoic acid-d5, a deuterated polyunsaturated fatty acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
This compound is a stable isotope-labeled compound, meaning it is not radioactive. Therefore, its disposal protocol is dictated by the chemical properties of the fatty acid itself, rather than any radiological hazard.[1][] The primary consideration is to manage it as a chemical waste, in accordance with institutional and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE).
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact. |
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. Seek medical attention if breathing is difficult. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and contact a poison control center or seek immediate medical attention. |
Step-by-Step Disposal Procedure
The disposal of this compound should be carried out as a controlled and documented process. Do not dispose of this chemical down the drain or in regular laboratory trash.[3]
-
Waste Classification : Classify this compound as a non-halogenated organic solvent waste. If it has been mixed with other substances, the classification must account for all components of the mixture.
-
Waste Collection and Segregation :
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, leak-proof waste container.[4][5]
-
The container must be made of a material compatible with fatty acids and any solvents used. Glass or high-density polyethylene (B3416737) (HDPE) are generally suitable.
-
Do not mix this waste with incompatible waste streams, such as strong acids, bases, or oxidizers.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all constituents of the waste mixture, including any solvents, with their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
The SAA should be in a well-ventilated area, such as a fume hood or a designated chemical storage cabinet, away from heat sources.[4]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Arranging for Disposal :
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (e.g., 90 days), arrange for its pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The following diagram illustrates the workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hexadecatetraenoic Acid-d5
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Hexadecatetraenoic acid-d5. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks associated with this deuterated polyunsaturated fatty acid.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory for all procedures involving this compound.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Glasses & Face Shield | ANSI Z87.1-rated safety glasses. A full-face shield should be worn over safety glasses when there is a risk of splashing.[1][4] | Provides comprehensive protection against splashes and aerosols. |
| Hand Protection | Nitrile Gloves | Chemically resistant, powder-free nitrile gloves.[1] | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects against incidental skin contact. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area or a chemical fume hood.[4] | Minimizes inhalation exposure. |
Operational Plan: A Step-by-Step Workflow
Following a structured workflow is crucial for safe and effective handling of this compound.
References
Featured Recommendations
| Most viewed | ||
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
